N-(2-chlorobenzyl)-2,2-diphenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
443636-12-2 |
|---|---|
Molecular Formula |
C21H18ClNO |
Molecular Weight |
335.8g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H18ClNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24) |
InChI Key |
KNNWHLIQUIHMKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry due to the established biological activities of related diphenylacetamide derivatives. This document outlines the probable synthetic routes, detailed experimental protocols based on analogous reactions, and predicted characterization data.
Introduction
This compound belongs to the class of N-substituted acetamides. Derivatives of diphenylacetamide have been investigated for a range of biological activities, including antimicrobial and analgesic properties. The synthesis of this target molecule involves the formation of an amide bond between a 2,2-diphenylacetyl moiety and a 2-chlorobenzylamine moiety. This guide will detail the most likely and effective methods to achieve this synthesis.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through two primary and reliable methods: the reaction of an acid chloride with an amine, or the direct coupling of a carboxylic acid and an amine using a coupling agent.
Caption: Proposed synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes. These are based on established procedures for similar amide bond formations.
Method 1: From 2,2-Diphenylacetyl Chloride
This method involves the conversion of 2,2-diphenylacetic acid to its more reactive acid chloride, followed by reaction with 2-chlorobenzylamine.
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
-
To a solution of 2,2-diphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 2-chlorobenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2,2-diphenylacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Method 2: Direct Amide Coupling
This method avoids the isolation of the acid chloride by using a coupling agent to activate the carboxylic acid in situ.
-
Dissolve 2,2-diphenylacetic acid (1 equivalent), 2-chlorobenzylamine (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like DCM or DMF.
-
An activating agent such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be added to improve the reaction rate and reduce side reactions.
-
Add a base like triethylamine (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring completion by TLC.
-
If using DCC, a urea byproduct will precipitate; filter this solid from the reaction mixture.
-
Work up the filtrate by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography as described in Method 1.
An In-depth Technical Guide to the Chemical Properties of N-(2-chlorobenzyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological relevance of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide consolidates information from structurally related analogs and precursors to provide a robust profile for research and development purposes.
Chemical Identity and Properties
This compound is a derivative of 2,2-diphenylacetamide, featuring a 2-chlorobenzyl group attached to the amide nitrogen. Its chemical properties can be inferred from its constituent parts and related known compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2,2-Diphenylacetamide (CAS: 4695-13-0)[1][2][3] | 2-Chlorobenzyl chloride (CAS: 611-19-8)[4][5][6] | 2-Chlorobenzylamine (CAS: 89-97-4)[7][8][9][10] |
| IUPAC Name | This compound | 2,2-diphenylacetamide | 1-chloro-2-(chloromethyl)benzene | (2-chlorophenyl)methanamine |
| Synonyms | - | Diphenylacetic acid amide | α,2-Dichlorotoluene | o-Chlorobenzylamine |
| CAS Number | Not available | 4695-13-0 | 611-19-8 | 89-97-4 |
| Molecular Formula | C₂₁H₁₈ClNO | C₁₄H₁₃NO | C₇H₆Cl₂ | C₇H₈ClN |
| Molecular Weight ( g/mol ) | 335.83 | 211.26 | 161.03 | 141.60 |
| Melting Point (°C) | Data not available | 154-158 | -17 | Data not available |
| Boiling Point (°C) | Data not available | Data not available | 213-214 | 103-104 @ 11 mmHg |
| Appearance | Predicted: White to off-white solid | White to cream crystalline powder | Colorless liquid | Colorless to light yellow liquid |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, alcohols), insoluble in water | Soluble in hot alcohol, ether; slightly soluble in benzene; insoluble in water | Insoluble in water | Slightly soluble in water |
| Density (g/mL) | Data not available | Data not available | 1.274 at 25 °C | 1.173 at 25 °C |
Proposed Synthesis: Experimental Protocol
The synthesis of this compound can be achieved through the N-alkylation of 2,2-diphenylacetamide with 2-chlorobenzyl chloride. This method is a common and effective way to form N-substituted amides.
2.1. Materials and Reagents
-
2,2-Diphenylacetamide
-
2-Chlorobenzyl chloride
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
2.2. Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-diphenylacetamide (1.0 eq).
-
Deprotonation: Add anhydrous DMF or THF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or powdered potassium hydroxide (2.0 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the amide anion.
-
Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
3.1. Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
3.2. Conceptual Structure-Activity Relationship (SAR)
While no specific signaling pathways have been identified for this compound, the broader class of N-benzyl acetamides has shown potential as anticonvulsant agents. The following diagram illustrates a conceptual structure-activity relationship based on available literature.
Caption: Conceptual SAR for N-benzyl acetamide anticonvulsants.
Potential Biological Activity
Derivatives of N-benzyl acetamides have been investigated for their pharmacological effects. Notably, several studies have highlighted the anticonvulsant properties of this class of compounds. Research on related structures suggests that the N-benzyl moiety, in combination with a substituted acetamide core, can confer significant protection against maximal electroshock (MES)-induced seizures in preclinical models. The specific activity of this compound has not been reported, but its structural similarity to known anticonvulsants makes it a compound of interest for further investigation in this area. The diphenylacetamide group is also a feature of some centrally acting agents, suggesting potential for neurological applications.
Conclusion
This compound is a compound for which direct experimental data is scarce. However, based on the well-established chemistry of its structural components, a reliable synthetic route via N-alkylation of 2,2-diphenylacetamide can be proposed. The chemical properties are predicted to be in line with similar N-substituted diphenylacetamides. The structural relationship to known anticonvulsant agents suggests that this molecule may be a valuable candidate for further pharmacological screening and drug development efforts in the field of neurology. This guide provides a foundational framework for researchers to initiate studies on this compound.
References
- 1. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIPHENYLACETAMIDE | 4695-13-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chlorobenzyl chloride Online | 2-Chlorobenzyl chloride Manufacturer and Suppliers [scimplify.com]
- 5. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
- 7. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
In-depth Technical Guide: The Mechanism of Action of N-(2-chlorobenzyl)-2,2-diphenylacetamide
A comprehensive review of the available scientific literature reveals a significant lack of data regarding the mechanism of action, biological targets, and pharmacological properties of the specific compound N-(2-chlorobenzyl)-2,2-diphenylacetamide. Despite a thorough search of scientific databases and literature, no experimental studies detailing its biological effects or molecular interactions were identified.
This absence of information prevents the construction of a detailed technical guide as requested. Key elements such as quantitative data for structure-activity relationships, experimental protocols from published studies, and established signaling pathways are not available in the public domain for this particular molecule.
While information on structurally related compounds exists, direct extrapolation of their mechanisms of action to this compound would be scientifically unsound without direct experimental evidence. For instance, studies on various derivatives of diphenylacetamide have explored their potential as analgesic, antimicrobial, and anticonvulsant agents. However, the specific substitutions on the benzyl and acetamide moieties are critical in determining the biological activity and molecular targets.
For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a completely unexplored area. Any investigation into the pharmacological effects of this compound would be novel and foundational.
Future Research Directions
Given the lack of existing data, a logical workflow for initiating research on this compound would involve a series of foundational experiments. The following diagram outlines a potential high-level experimental workflow for characterizing the mechanism of action of a novel compound like this compound.
Caption: A generalized experimental workflow for novel compound characterization.
This whitepaper must conclude that this compound is a largely uncharacterized molecule. The absence of published data makes it impossible to provide an in-depth technical guide on its mechanism of action at this time. The path forward for understanding this compound lies in foundational research to establish its basic pharmacological profile.
A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery
Introduction
The N-acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This guide explores the structure-activity relationships of several classes of N-substituted acetamide derivatives, focusing on how modifications to the N-benzyl, diphenyl, and phenylpiperazinyl moieties, as well as substitutions on the aromatic rings, impact their pharmacological profiles. The classes of compounds reviewed include sigma receptor ligands, cyclo-oxygenase (COX) inhibitors with analgesic properties, and anticonvulsant agents. Understanding the SAR of these related molecules provides valuable insights for the rational design of novel therapeutics.
Structure-Activity Relationship Studies of Related Compounds
2.1. N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives as Sigma Receptor Ligands
A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity and selectivity for σ1 receptors.
Key SAR Findings:
-
Substitution on the Phenylacetamide Aromatic Ring:
-
In general, 3-substituted compounds exhibited higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.
-
Halogen substitution generally increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors.
-
Electron-donating groups like hydroxyl (OH), methoxy (OMe), or amine (NH2) resulted in weaker affinity for σ2 receptors and moderate affinity for σ1 receptors.
-
-
Selectivity for σ1 Receptors:
-
The trend for σ1 selectivity for halogen, nitro (NO2), and methoxy substitutions was 3 > 2 ≈ 4.
-
The 2-fluoro substituted analog showed the highest selectivity for σ1 receptors.
-
Table 1: Binding Affinities (Ki, nM) of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs for Sigma Receptors
| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | Unsubstituted | 3.90 | 240 |
| 5 | 3-Cl | Data not specified | Data not specified |
| 9 | 3-Br | Data not specified | Data not specified |
| 11 | 2-F | 3.56 | 667 |
| 20 | 3-NO2 | Data not specified | Data not specified |
Note: Specific Ki values for all compounds were not available in the provided search results, but the general trends are described.
2.2. 2-Chloro-N,N-diphenylacetamide Derivatives as Analgesics
Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with a proposed mechanism of action involving the inhibition of cyclo-oxygenase (COX) enzymes.
Key SAR Findings:
-
A derivative, AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide), which incorporates a methyl group at the meta-position of the benzaldehyde ring, exhibited significant analgesic effects compared to the standard drug, diclofenac sodium.[1]
-
Docking studies suggest that AKM-2 binds to both COX-1 and COX-2 enzymes, with interactions similar to those of diclofenac.[1]
Table 2: Analgesic Activity of 2-Chloro-N,N-diphenylacetamide Derivatives
| Compound | Key Structural Feature | Analgesic Activity |
| AKM-1 | 2-hydroxybenzylidene | Least active |
| AKM-2 | 3-methylbenzylidene | Most potent |
| AKM-3 | Structure not specified | Data not specified |
2.3. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives as Anticonvulsants
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of anticonvulsant pyrrolidine-2,5-diones and evaluated for their efficacy in animal models of epilepsy.
Key SAR Findings:
-
Substituent on the Anilide Moiety: The nature of the substituent at the 3-position of the anilide ring was critical for anticonvulsant activity.
-
3-(Trifluoromethyl)anilide derivatives generally displayed significantly higher anticonvulsant protection compared to 3-chloroanilide analogs, which were largely inactive.[2]
-
Lipophilicity: More lipophilic molecules showed activity at later time points (4 hours), while less lipophilic compounds were effective earlier (0.5 hours).[2]
Table 3: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the Maximal Electroshock (MES) Test
| Compound | Anilide Substituent | Dose (mg/kg) | Time (h) | Activity |
| 3-11 | 3-Chloro | - | - | Generally inactive |
| 12 | 3-Chloro (with 4-methylpiperazine) | 100 | 0.5 | Active |
| 13 | 3-Chloro (with morpholine) | 100 | 0.5 | Active |
| 300 | 4 | Active | ||
| 14-24 | 3-(Trifluoromethyl) | - | - | Generally active |
| 24 | 3-(Trifluoromethyl) (with morpholine) | 100 | 0.5 | Active |
Experimental Protocols
3.1. General Synthesis of 2-Chloro-N,N-diphenylacetamide Derivatives
A common synthetic route involves the chloroacetylation of a parent amine.
-
Synthesis of 2-chloro-N,N-diphenylacetamide: Diphenylamine is dissolved in a suitable solvent like toluene, and chloroacetyl chloride is added. The reaction mixture is refluxed, followed by quenching with ice and precipitation of the product. The crude product is then filtered, washed, and recrystallized.[3]
-
Further Derivatization: The resulting 2-chloro-N,N-diphenylacetamide can be further modified. For example, the chlorine can be displaced by reacting with hydrazine hydrate in methanol under reflux to yield 2-hydrazino-N,N-diphenylacetamide.[3] This intermediate can then be reacted with various aromatic aldehydes to produce a library of derivatives.[3]
3.2. Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
These compounds are typically synthesized via an alkylation reaction.
-
Preparation of Alkylating Reagents: Starting materials like 2-chloro-1-(3-chlorophenyl)ethanone are prepared by the acylation of the corresponding aniline with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide) at low temperatures.[2]
-
Alkylation: The final compounds are synthesized by reacting the appropriate amine with the prepared alkylating reagent in a solvent such as dry acetone, in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide, with heating.[2]
3.3. In Vitro and In Vivo Evaluation
-
Sigma Receptor Binding Assays: The affinity of compounds for sigma receptors is typically determined through radioligand binding assays using cell membrane preparations expressing the receptors.
-
Analgesic Activity (Hot Plate Method): This in-vivo method is used to screen for analgesic action. Animals are placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is measured before and after administration of the test compound.[1]
-
Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: This is a standard screening test for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.
-
6-Hz Psychomotor Seizure Test: This model is used to evaluate potential efficacy against therapy-resistant partial seizures.[2][4]
-
-
Molecular Docking: Computational studies are often employed to predict the binding modes and affinities of compounds to their biological targets, such as COX enzymes.[1] This involves preparing 3D structures of the ligands and the target protein and using software to simulate their interaction.[1]
Visualizations
Diagram 1: General Synthetic Pathway for 2-Chloro-N,N-diphenylacetamide Derivatives
Caption: Synthetic route to 2-chloro-N,N-diphenylacetamide derivatives.
Diagram 2: Logical Flow of SAR for Anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides
Caption: Decision tree for anticonvulsant activity based on SAR.
Conclusion
The structure-activity relationships of diphenylacetamide and related N-acetamide derivatives are highly dependent on the specific scaffold and the nature and position of substituents. For sigma receptor ligands, the substitution pattern on the phenylacetamide ring dictates both affinity and selectivity. In the case of analgesic 2-chloro-N,N-diphenylacetamide analogs, specific substitutions on a benzylidene moiety appear to be crucial for potency. For anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, the electronic nature of the substituent on the anilide ring is a key determinant of activity. While direct data on N-(2-chlorobenzyl)-2,2-diphenylacetamide is lacking, the findings presented in this guide offer a solid starting point for the design and synthesis of novel analogs with potentially interesting pharmacological profiles. Future work should focus on synthesizing the title compound and its derivatives and evaluating them in a battery of biological assays to elucidate their specific SAR.
References
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acetamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique chemical properties allow for diverse structural modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries, synthesis protocols, and biological evaluations of novel acetamide derivatives, offering a valuable resource for professionals engaged in drug discovery and development.
Key Classes of Bioactive Acetamide Derivatives and Their Therapeutic Potential
Recent research has focused on the development of several classes of acetamide derivatives, each targeting specific biological pathways implicated in various diseases.
-
Flavonoid Acetamide Derivatives: These compounds have shown promise as antioxidant and anti-inflammatory agents. The acetamide moiety is often introduced to the flavonoid backbone to enhance bioavailability and modulate physicochemical properties.
-
N-Substituted Acetamide Derivatives: This class has yielded potent and selective antagonists for various receptors, including the P2Y14 receptor, which is involved in inflammatory responses.
-
Heterocyclic Acetamide Derivatives: The incorporation of heterocyclic rings, such as thiazole and pyrazole, into the acetamide structure has led to the discovery of potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and pain management.
-
Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors: These derivatives are being explored for their potential in cancer therapy due to their ability to modulate the activity of HO-1, an enzyme implicated in tumor cell survival.
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative novel acetamide derivatives, providing a comparative overview of their biological activities.
Table 1: Bioavailability and Antioxidant Activity of Flavonoid Acetamide Derivatives
| Compound Class | Unmodified Flavonoids (UFs) - Bioavailability (%) | Flavonoid Acetamide Derivatives (FAs) - Bioavailability (%) | UFs - DPPH IC50 (μM) | FAs - DPPH IC50 (μM) |
| Quercetin, Apigenin, Fisetin, Kaempferol, Luteolin Derivatives | 10.78 - 19.29[1][2] | 20.70 - 34.87[1][2] | 2.19 - 13.03[1][2] | 33.83 - 67.10[1][2] |
Table 2: Inhibitory Activity of N-Substituted Acetamide Derivatives
| Compound | Target | IC50 |
| I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) | P2Y14 Receptor | 0.6 nM |
Table 3: Inhibitory Activity of Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors
| Compound | HO-1 IC50 (μM) | HO-2 IC50 (μM) | Selectivity (HO-2/HO-1) |
| 7i (N-methyl derivative) | 0.9 | Not Reported | Not Reported |
| 7o | 1.20 | 11.19 | ~9.3 |
| 7p | 8.0 | 24.71 | ~3.1 |
| 7n (4-iodo-monosubstituted derivative) | 0.95 | 45.89 | ~48.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key classes of acetamide derivatives.
General Synthesis of Flavonoid Acetamide Derivatives.[1][2]
This protocol describes the sequential modification of flavonoid hydroxyl groups into acetamide moieties.
Step 1: Synthesis of Flavonoid Ethyl Acetate Intermediate
-
Dissolve the flavonoid (e.g., quercetin, 1 equivalent) in dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 10 equivalents) to the solution.
-
Add ethyl chloroacetate (10 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the flavonoid ethyl acetate intermediate.
Step 2: Saponification of the Ester Intermediate
-
Dissolve the flavonoid ethyl acetate intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 5 equivalents) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1N HCl to a pH of 2-3 to precipitate the carboxylic acid derivative.
-
Filter the precipitate, wash with water, and dry.
Step 3: Formation of the Acid Chloride
-
Suspend the carboxylic acid derivative (1 equivalent) in dichloromethane (DCM).
-
Add thionyl chloride (SOCl2, 10 equivalents) dropwise.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
Step 4: Amidation to Yield Flavonoid Acetamide
-
Dissolve the acid chloride intermediate in acetone.
-
Add an excess of aqueous ammonia solution dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final flavonoid acetamide derivative.
-
Purify the product using column chromatography.
Synthesis of N-Substituted Acetamide Derivatives as P2Y14R Antagonists
The synthesis of these derivatives typically involves the coupling of a substituted phenoxyacetic acid with a suitable amine.
General Procedure:
-
To a solution of a substituted phenoxyacetic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a substituted benzimidazole, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted acetamide derivative.
Synthesis of Acetamide-Based Heme Oxygenase-1 (HO-1) Inhibitors.[3]
The synthesis of these inhibitors often involves a two-step process starting with the formation of an α-bromo-acetamide intermediate.
Step 1: Synthesis of N-substituted α-bromo-acetamide Intermediate
-
Dissolve the appropriate primary or secondary amine (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in dry acetonitrile.
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-bromo-acetamide intermediate, which can be used in the next step without further purification.
Step 2: Aliphatic Nucleophilic Substitution with Imidazole
-
Dissolve the α-bromo-acetamide intermediate (1 equivalent) in dry DMF.
-
Add potassium carbonate (K2CO3, 2 equivalents) to the solution.
-
Add imidazole (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Signaling Pathways and Discovery Workflow
Understanding the signaling pathways modulated by acetamide derivatives and the workflow of their discovery is crucial for rational drug design and development.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by certain classes of acetamide derivatives.
Caption: COX-2 Signaling Pathway and Inhibition by Acetamide Derivatives.
Caption: P2Y14 Receptor Signaling and Antagonism by N-Substituted Acetamides.
Drug Discovery and Development Workflow
The discovery of novel acetamide derivatives follows a structured workflow, from initial screening to lead optimization and preclinical studies.
Caption: General Workflow for the Discovery and Development of Acetamide-Based Drugs.
Conclusion
The acetamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The synthetic versatility of this functional group allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective modulators of various biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists, aiming to accelerate the discovery and development of the next generation of acetamide-based medicines. The ongoing exploration of new derivatives and their mechanisms of action promises to further expand the therapeutic landscape and address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry and materials science. The protocol is based on established methods for amide synthesis, specifically the reaction of an acid chloride with an amine.
Introduction
This compound is an amide derivative that incorporates a diphenylacetamide moiety and a 2-chlorobenzyl group. Amide synthesis is a fundamental transformation in organic chemistry, and the formation of the amide bond is a key step in the synthesis of numerous pharmaceuticals, natural products, and polymers. The protocol described herein details a two-step process: the formation of the 2,2-diphenylacetyl chloride intermediate and its subsequent reaction with 2-chlorobenzylamine to yield the target compound.
Reaction Scheme
The synthesis proceeds through a two-step reaction. First, 2,2-diphenylacetic acid is converted to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride, using a chlorinating agent such as thionyl chloride. In the second step, the isolated 2,2-diphenylacetyl chloride is reacted with 2-chlorobenzylamine in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
Step 1: Synthesis of 2,2-Diphenylacetyl chloride

Step 2: Synthesis of this compound

Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 2,2-Diphenylacetic acid | 117-34-0 | C₁₄H₁₂O₂ | 212.24 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |
| 2-Chlorobenzylamine | 89-97-4 | C₇H₈ClN | 141.60 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 |
3.2. Step-by-Step Protocol
Step 1: Synthesis of 2,2-Diphenylacetyl chloride [1]
-
To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2,2-diphenylacetyl chloride as an oil or low-melting solid.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 2-chlorobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2,2-diphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization Data (Expected)
The following are expected analytical data for the final product, this compound. Actual results should be confirmed by analysis.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the diphenyl and chlorobenzyl groups, a singlet for the methine proton of the diphenylacetyl group, a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Peaks for the carbonyl carbon, the methine carbon, the methylene carbon, and the aromatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of aromatic and aliphatic groups. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the mass of the product (C₂₁H₁₈ClNO). |
| Melting Point | A sharp melting point is expected for a pure crystalline solid. |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Thionyl chloride is a corrosive and toxic reagent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed spectroscopic analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific molecule, this application note presents predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally similar compounds. Detailed, standardized protocols for acquiring NMR and mass spectra are also provided to guide researchers in the experimental characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, primarily 2,2-diphenylacetamide and derivatives of 2-chloroaniline.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 14H | Aromatic protons (2x Phenyl, 1x Chlorophenyl) |
| ~ 6.50 | t (broad) | 1H | N-H (amide) |
| ~ 5.10 | s | 1H | CH (Ph)₂ |
| ~ 4.50 | d | 2H | N-CH₂ -Ar |
Note: Chemical shifts are approximate and coupling constants are not predicted. The broadness of the N-H signal is expected due to quadrupole broadening and potential for hydrogen bonding.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.0 | C=O (amide) |
| ~ 140.0 | Quaternary C (ipso-C of Phenyl rings) |
| ~ 134.0 | Quaternary C (C-Cl of Chlorophenyl ring) |
| ~ 127.0 - 130.0 | Aromatic C-H |
| ~ 58.0 | C H(Ph)₂ |
| ~ 43.0 | N-C H₂-Ar |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment |
| 335.1 | [M]⁺ (for ³⁵Cl) |
| 337.1 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| 167.1 | [CH(Ph)₂]⁺ |
| 125.1 | [CH₂-C₆H₄Cl]⁺ |
Experimental Protocols
The following are standard protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass Spectrometer (e.g., Agilent GC-MS or a direct infusion ESI-MS)
-
Sample of this compound
-
Appropriate solvent (e.g., methanol, acetonitrile)
Procedure (Direct Infusion Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization mode to positive (or negative, if appropriate).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
If fragmentation data is required, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of the target compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.
Application Notes and Protocols for N-(2-chlorobenzyl)-2,2-diphenylacetamide in In Vivo Animal Studies
A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo animal studies, mechanism of action, pharmacokinetic data, or toxicological information for the compound N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Therefore, it is not possible to provide detailed, evidence-based application notes and protocols as requested. The creation of such documents requires existing research data to ensure accuracy, safety, and reproducibility.
Context from Related Compounds:
While no data exists for the specific molecule of interest, research has been conducted on structurally related acetamide derivatives. These studies may offer a general understanding of the potential biological activities of this class of compounds, but it is crucial to note that minor structural changes can lead to significant differences in biological effects. The information below is for contextual purposes only and should not be extrapolated to this compound.
-
Analgesic and Anti-inflammatory Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic properties. These studies suggest that some compounds in this family may interact with cyclooxygenase (COX) enzymes, which are involved in pain and inflammation pathways.[1][2]
-
Anticonvulsant Activity: Various N-phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents.[3][4] These studies often involve screening in animal models of epilepsy, such as the maximal electroshock (MES) test.[3][4]
-
Antimicrobial Activity: Diphenylamine derivatives, the core structure of the compound , have been explored for their antimicrobial and antifungal properties.[2]
Proposed General Workflow for In Vivo Evaluation of a Novel Acetamide Derivative:
Should a researcher wish to investigate the in vivo properties of this compound, a general workflow would need to be established. The following diagram illustrates a hypothetical experimental workflow for such a study.
Caption: A generalized workflow for the in vivo evaluation of a novel chemical entity.
Hypothetical Signaling Pathway of a Related Analgesic Acetamide Derivative:
Based on the finding that some related acetamides may act on COX enzymes, a simplified, hypothetical signaling pathway is presented below. This is a generalized representation and has not been validated for this compound.
Caption: A hypothetical mechanism of action for a COX-inhibiting acetamide derivative.
Due to the lack of specific data for this compound, researchers interested in this compound must conduct foundational studies to determine its basic properties, safety profile, and biological activity. These would include chemical synthesis and characterization, in vitro assays, and preliminary in vivo toxicity and pharmacokinetic studies before proceeding to efficacy models. The information on related compounds and the generalized protocols provided here should be used for conceptual guidance only and are not a substitute for rigorous, compound-specific experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide as a Potential Anticonvulsant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established protocols for N-(2-chlorobenzyl)-2,2-diphenylacetamide as an anticonvulsant are not extensively available in published literature. The following application notes and protocols are based on generalized procedures for the synthesis and evaluation of novel anticonvulsant candidates, drawing from methodologies used for structurally related compounds.
Introduction
This compound is a novel chemical entity with a structural resemblance to other known anticonvulsant agents. Its diphenylacetamide core is a feature present in several compounds investigated for their activity against epilepsy. This document provides a framework for the initial synthesis and preclinical evaluation of this compound's potential as an anticonvulsant. The protocols outlined below are standard initial screening methods in preclinical epilepsy research.
Synthesis Protocol
A plausible synthetic route for this compound is proposed based on standard amide bond formation reactions.
Reaction Scheme:
Diphenylacetic acid is first converted to its more reactive acid chloride derivative, which then reacts with 2-chlorobenzylamine to form the final product.
Materials:
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2-chlorobenzylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Diphenylacetic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-2 hours, monitoring the reaction by TLC.
-
Remove the excess thionyl chloride under reduced pressure to obtain diphenylacetyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude diphenylacetyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2-chlorobenzylamine and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the diphenylacetyl chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Preclinical Anticonvulsant Screening Protocols
The following are standard in vivo models for the initial screening of potential anticonvulsant drugs.[1]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][3]
Materials:
-
Rodent shocker with corneal or ear-clip electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Male CF-1 mice or Sprague-Dawley rats[2]
-
Observation cages
Protocol:
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group should also be included.
-
Allow for a predetermined time for the compound to reach its peak effect (e.g., 30-60 minutes).[3]
-
Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to improve electrical contact.[2]
-
Deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).[2]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[4]
-
Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[2]
-
Record the number of protected animals at each dose level.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures, similar to absence seizures in humans, and identifies compounds that can raise the seizure threshold.[5][6]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[6]
-
Test compound dissolved or suspended in a suitable vehicle
-
Male CF-1 mice[6]
-
Observation cages
-
Syringes for subcutaneous injection
Protocol:
-
Administer the test compound i.p. at various doses to different groups of animals, including a vehicle control group.
-
After the predetermined time for peak effect, administer PTZ subcutaneously in a loose fold of skin on the back of the neck.[6]
-
Place each animal in an individual observation cage.
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[6]
-
Protection is defined as the absence of a clonic seizure episode.
-
Record the number of protected animals at each dose level.
Neurotoxicity Screening
It is crucial to assess for any adverse effects of the test compound on motor coordination. The rotarod test is a common method for this purpose.
Rotarod Test
Materials:
-
Rotarod apparatus
-
Test compound dissolved or suspended in a suitable vehicle
-
Male CF-1 mice
Protocol:
-
Train the mice to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound i.p. at various doses.
-
At the time of expected peak effect, place the animals back on the rotarod.
-
Record the time each animal is able to remain on the rod.
-
Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.
Data Presentation
The quantitative data from these experiments should be summarized to determine the compound's efficacy and safety profile.
Table 1: Anticonvulsant Activity of this compound
| Test Model | Dose (mg/kg) | Number of Animals Protected / Total | ED₅₀ (mg/kg) (95% CI) |
| MES | |||
| scPTZ | |||
ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the induced seizure. It is calculated using methods such as the Litchfield and Wilcoxon method.[4]
Table 2: Neurotoxicity Profile of this compound
| Test Model | Dose (mg/kg) | Number of Animals Exhibiting Neurotoxicity / Total | TD₅₀ (mg/kg) (95% CI) |
| Rotarod | |||
TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit neurotoxicity.
Table 3: Protective Index
| Parameter | Value |
| MES ED₅₀ (mg/kg) | |
| scPTZ ED₅₀ (mg/kg) | |
| Rotarod TD₅₀ (mg/kg) | |
| Protective Index (PI) = TD₅₀ / ED₅₀ |
The Protective Index provides an initial assessment of the compound's margin of safety.
Visualized Workflows
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research
A focus on 2-chloro-N,N-diphenylacetamide and 2-chloro-N-phenylacetamide derivatives
While specific research on N-(2-chlorobenzyl)-2,2-diphenylacetamide is not extensively available in current literature, significant antimicrobial studies have been conducted on structurally related N-substituted acetamides. This document provides detailed application notes and protocols based on research into derivatives of 2-chloro-N,N-diphenylacetamide and 2-chloro-N-phenylacetamide, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical class.
These compounds have demonstrated notable antibacterial and antifungal properties, including activity against drug-resistant strains and the ability to inhibit biofilm formation.[1][2][3] The following sections summarize the key findings and provide detailed methodologies for replicating and expanding upon this research.
Application Notes
Antimicrobial and Antibiofilm Activity
Derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and screened for their antimicrobial potential. Notably, 2-hydrazinyl-N,N-diphenylacetamide derivatives have shown significant antibacterial and antifungal activity.[4][5] For instance, certain derivatives exhibited considerable efficacy against bacterial strains such as Bacillus pumilus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Rhizopus oryzae and Aspergillus niger.[4]
Furthermore, 2-chloro-N-phenylacetamide has been identified as a potent antifungal agent, particularly against fluconazole-resistant Candida albicans and Candida parapsilosis.[1][3] This compound has demonstrated fungicidal effects and the ability to both inhibit the formation of and disrupt pre-formed biofilms.[1][2] Studies suggest its mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) and potential binding to ergosterol in the fungal plasma membrane.[6][7]
Quantitative Antimicrobial Data
The following tables summarize the quantitative data from antimicrobial and antibiofilm assays performed on relevant N-substituted acetamide derivatives.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species [1][3]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |
| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 1024 |
Table 2: Antibiofilm Activity of 2-chloro-N-phenylacetamide [1]
| Activity | Concentration | Percentage Inhibition/Disruption |
| Inhibition of Biofilm Formation | Sub-inhibitory (MIC/4) | Up to 50% |
| Inhibition of Biofilm Formation | MIC | Up to 92% |
| Disruption of Pre-formed Biofilm | - | Up to 87% |
Table 3: Antibacterial and Antifungal Activity of 2-hydrazinyl-N,N-diphenylacetamide Derivatives (Zone of Inhibition in mm) [4]
| Compound | B. pumilus | B. subtilis | E. coli | R. oryzae | A. niger |
| A1 | - | - | - | 19 | 18 |
| A3 | 16 | 17 | 15 | - | - |
| A9 | 15 | 16 | 16 | - | - |
| Chloramphenicol (Standard) | 25 | 26 | 24 | NA | NA |
| Fluconazole (Standard) | NA | NA | NA | 20 | 22 |
| '-' indicates no significant activity; 'NA' indicates not applicable. |
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazino-N,N-diphenylacetamide Derivatives
This protocol is adapted from the synthesis of novel 2-hydrazinyl-N,N-diphenylacetamide derivatives.[4][5]
Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide
-
Combine diphenylamine and chloroacetyl chloride.
-
Reflux the mixture to carry out the chloroacetylation reaction.
-
Purify the resulting 2-chloro-N,N-diphenylacetamide.
Step 2: Synthesis of 2-hydrazino-N,N-diphenylacetamide
-
Dissolve 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 mL of methanol with stirring.
-
Add hydrazine hydrate (0.004 M) to the solution.
-
Reflux the reaction mixture for 48 hours.
-
Cool the mixture and store it in a refrigerator overnight to facilitate precipitation.
-
Filter the product and recrystallize it from ethanol.
Step 3: Synthesis of Schiff Base Derivatives
-
React the purified 2-hydrazino-N,N-diphenylacetamide with various aromatic aldehydes.
-
Conduct the reaction in methanol in the presence of glacial acetic acid.
-
Purify the final Schiff base derivatives for subsequent antimicrobial screening.
Caption: Synthesis pathway for 2-hydrazinyl-N,N-diphenylacetamide derivatives.
Protocol 2: Antimicrobial Susceptibility Testing by Cup-Plate Method
This method is a widely used technique for preliminary screening of antimicrobial activity.[4][8][9][10]
-
Media Preparation: Prepare Nutrient Agar medium according to the manufacturer's instructions and sterilize it.
-
Inoculation: Aseptically transfer a standardized suspension of the test microorganism onto the surface of the solidified agar plate and spread it evenly.
-
Well Creation: Use a sterile borer to punch uniform wells or "cups" in the agar.
-
Sample and Control Application:
-
Add a defined volume (e.g., 0.05 mL and 0.1 mL) of the test compound solution (dissolved in a suitable solvent like DMSO) into separate wells.
-
Add a standard antibiotic (e.g., Chloramphenicol for bacteria, Fluconazole for fungi) to another well as a positive control.
-
Add the solvent (e.g., DMSO) alone to a well as a negative control.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and up to 72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Experimental workflow for the cup-plate antimicrobial assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MFC).[11][12][13][14]
-
Preparation of Test Compound Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640 for fungi).[1]
-
The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism as per CLSI guidelines.
-
Inoculation: Add a defined volume of the microbial suspension to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: A well with the microbial suspension and broth only (no test compound).
-
Negative Control: A well with broth only (no microbial suspension).
-
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.
-
MFC Determination:
-
Take an aliquot from the wells that show no visible growth (at and above the MIC).
-
Plate the aliquots onto fresh agar plates.
-
Incubate the agar plates.
-
The MFC is the lowest concentration that results in no microbial growth on the agar plate.
-
Caption: Workflow for MIC and MFC determination by broth microdilution.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbiological assay | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide in Analgesic Activity Studies
Note: Extensive literature searches did not yield specific data on the analgesic activity of N-(2-chlorobenzyl)-2,2-diphenylacetamide. The following information is based on studies of structurally related compounds, including other diphenylacetamide derivatives and N-benzyl substituted amides, to provide a framework for potential research and application.
Introduction
This compound belongs to the class of acetamide derivatives, a chemical scaffold that has been explored for various pharmacological activities. While direct analgesic studies on this specific compound are not publicly available, research on related N-benzyl amides and diphenylacetamide derivatives suggests that this structural motif may be of interest in the development of novel analgesic agents. This document outlines generalized protocols and application notes for assessing the potential analgesic properties of this compound, based on established methodologies for similar compounds.
Structurally Related Compounds and Their Analgesic Activity
Studies on various acetamide derivatives have demonstrated their potential as analgesic agents. For instance, a series of 2-chloro-N,N-diphenylacetamide derivatives were synthesized and evaluated for their analgesic activity using a hot plate model, with some compounds showing significant responses.[1] Another study on N-benzyl 2-amino-2-(hetero)aromatic acetamides, while primarily focused on anticonvulsant activity, also noted pain-attenuating properties in some of the synthesized analogues.[2] Furthermore, various N-benzyl substituted compounds have been investigated for their analgesic effects in different pain models.[3][4] These findings suggest that the combination of a diphenylacetamide core and an N-benzyl group, as present in this compound, warrants investigation for its potential analgesic effects.
General Experimental Protocols for Analgesic Activity Screening
The following are detailed methodologies for common in vivo models used to assess analgesic activity. These protocols are generalized and would require optimization for the specific test compound.
Hot Plate Test
The hot plate test is a widely used method to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[5][6]
Principle: The latency of the animal's response to a heated surface is an indicator of its pain threshold. An increase in latency after administration of a test compound suggests an analgesic effect.
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[7]
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency.[7] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[7][8]
-
The test compound, a vehicle control, and a positive control (e.g., morphine) are administered (e.g., intraperitoneally or orally).
-
The latency to the nociceptive response is measured again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage increase in latency is calculated for each animal and compared between treatment groups.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model sensitive to both centrally and peripherally acting analgesics.[9][10][11]
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior known as "writhing." A reduction in the number of writhes indicates an analgesic effect.[12]
Protocol:
-
Animals: Male or female mice (20-25 g) are typically used.[13]
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound, a vehicle control, and a positive control (e.g., diclofenac sodium) are administered.[13]
-
After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[11][13]
-
Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 10-20 minutes).[9]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Formalin Test
The formalin test is a model of tonic pain that can differentiate between neurogenic and inflammatory pain mechanisms.[8][14][15]
Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-30 minutes) is associated with an inflammatory response.[14][15]
Protocol:
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are used.
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a positive control.
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[15][16]
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded during the early and late phases.[16]
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between the different treatment groups.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound is unknown, related diphenylacetamide derivatives have been suggested to act through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway involved in pain and inflammation.[1]
Below is a generalized diagram of a potential signaling pathway for an analgesic compound that inhibits the COX pathway.
Caption: Hypothetical mechanism of action via COX inhibition.
Experimental Workflow
A typical workflow for the preclinical screening of a novel compound for analgesic activity is depicted below.
Caption: General workflow for preclinical analgesic screening.
Conclusion
While there is a lack of specific published data on the analgesic activity of this compound, the structural similarities to other bioactive acetamide and N-benzyl derivatives suggest that it may possess analgesic properties. The experimental protocols and workflows outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound's potential as a novel analgesic agent. Further research, beginning with the foundational screening models described, is necessary to elucidate its pharmacological profile.
References
- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spatial Structure and Analgesic Activity of Sodium 3-Benzylaminocarbonyl-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazin-4-olate Solvates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analgesic and anti-inflammatory activities of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Hot plate test [panlab.com]
- 7. Hot-plate analgesia testing [bio-protocol.org]
- 8. criver.com [criver.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. saspublishers.com [saspublishers.com]
- 13. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Investigation of N-(2-chlorobenzyl)-2,2-diphenylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(2-chlorobenzyl)-2,2-diphenylacetamide is a novel synthetic compound with a chemical structure suggestive of potential biological activity. Its diphenylacetamide core is a feature of various bioactive molecules, and the N-substituted benzyl group can influence its pharmacological properties. This document provides a comprehensive experimental design to investigate the therapeutic potential of this compound, focusing on its synthesis, and evaluation as a potential anticancer agent and enzyme inhibitor.
Synthesis Protocol
A plausible synthetic route for this compound involves the acylation of 2-chlorobenzylamine with diphenylacetyl chloride.
Materials:
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
2-chlorobenzylamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of Diphenylacetyl Chloride:
-
In a round-bottom flask, dissolve diphenylacetic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride.
-
-
Amide Formation:
-
Dissolve 2-chlorobenzylamine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of diphenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Experimental Protocols for Biological Evaluation
Based on the structural features of this compound, initial screening should focus on its potential as an anticancer agent and an enzyme inhibitor.
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol aims to determine the cytotoxic effects of the compound on cancer and non-cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Non-cancerous human cell line (e.g., HEK293 for embryonic kidney cells)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
-
Calculate the selectivity index (SI) by dividing the IC₅₀ for the non-cancerous cell line by the IC₅₀ for the cancer cell line.[2]
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HEK293) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) | |||
| Selectivity Index |
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to investigate whether this compound can inhibit the activity of a specific enzyme. As a hypothetical example, we will consider its effect on a generic kinase.
Materials:
-
Purified target enzyme (e.g., a kinase)
-
Enzyme substrate (e.g., a specific peptide for the kinase)
-
This compound
-
Known enzyme inhibitor (positive control)
-
ATP (for kinase activity)
-
Assay buffer
-
Detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent)
-
96-well or 384-well plates
-
Plate reader (e.g., luminometer or fluorescence reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the compound and the known inhibitor in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer.
-
-
Enzyme Reaction:
-
Add the enzyme, the compound at various concentrations, and the assay buffer to the wells of the plate.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate and ATP.
-
Incubate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature.
-
-
Detection:
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | % Enzyme Inhibition |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC₅₀ (µM) |
Protocol 3: Receptor Binding Assay
This protocol aims to determine if this compound can bind to a specific cellular receptor. A competitive binding assay using a radiolabeled ligand is a common method.[3][4]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand)
-
This compound
-
Unlabeled known ligand (for non-specific binding determination)
-
Binding buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Include tubes for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + excess unlabeled known ligand).
-
-
Incubation:
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the compound concentration to determine the IC₅₀ or Ki (inhibition constant).
-
Data Presentation:
| Compound Concentration (M) | Counts Per Minute (CPM) | % Specific Binding |
| 10⁻¹⁰ | ||
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ | ||
| IC₅₀ (M) | ||
| Ki (M) |
Visualizations
Experimental Workflow for Drug Discovery
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-chlorobenzyl)-2,2-diphenylacetamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach is the N-alkylation of 2,2-diphenylacetamide with 2-chlorobenzyl chloride.
Diagram of the General Troubleshooting Workflow:
Caption: A flowchart for troubleshooting the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Incomplete deprotonation of the amide. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the 2,2-diphenylacetamide is fully dissolved and deprotonated before adding the 2-chlorobenzyl chloride. |
| Low reactivity of the alkylating agent. | While 2-chlorobenzyl chloride is generally reactive, ensure its purity. Consider converting it to the more reactive 2-chlorobenzyl bromide or iodide via the Finkelstein reaction if yields remain low. | |
| Inappropriate reaction temperature. | The reaction may require heating to proceed at a reasonable rate. Try refluxing in a solvent like acetone or DMF. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures. | |
| Steric hindrance. | Both 2,2-diphenylacetamide and 2-chlorobenzyl chloride are sterically hindered. Longer reaction times may be necessary. | |
| 2. Presence of Multiple Spots on TLC (Impurities) | O-alkylation side product formation. | The amide anion is in resonance with its enolate form, which can lead to the formation of an O-alkylated imino ether. Using a non-polar, aprotic solvent and a counter-ion like Na+ can favor N-alkylation. The O-alkylated product is often less stable and may be hydrolyzed back to the starting amide during aqueous workup. |
| Unreacted starting materials. | Ensure a slight excess (1.1-1.2 equivalents) of the 2-chlorobenzyl chloride is used. Monitor the reaction by TLC until the limiting reagent (2,2-diphenylacetamide) is consumed. | |
| Di-alkylation or other side reactions. | While less common for secondary amides, ensure the stoichiometry is correct. The use of a strong base can sometimes lead to unforeseen side reactions.[1] | |
| 3. Difficulty in Product Purification | Similar polarity of product and starting material. | Optimize your column chromatography conditions. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) may be necessary to achieve good separation. |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization (e.g., ethanol, isopropanol, or mixtures with water). If the product remains an oil, purification by column chromatography is the best approach. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic protocol for this compound?
Diagram of the Proposed Synthetic Workflow:
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation: To a solution of 2,2-diphenylacetamide (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to 50-60 °C.
-
Workup: Quench the reaction by carefully adding ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Q2: What are the key starting materials and their properties?
A2:
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2-Diphenylacetamide | C14H13NO | 211.26 | 4695-13-0[2] |
| 2-Chlorobenzyl chloride | C7H6Cl2 | 161.03 | 611-19-8 |
Q3: What are potential side products and how can I minimize them?
A3: The primary side product of concern is the O-alkylated imino ether.
Diagram of N- vs. O-Alkylation:
Caption: Competing N- and O-alkylation pathways in the synthesis.
To favor N-alkylation:
-
Solvent Choice: Use aprotic polar solvents like DMF or DMSO.
-
Counter-ion: The choice of base can influence the selectivity. Sodium or potassium bases are commonly used.
-
Temperature: Lower temperatures may favor N-alkylation, but this can also decrease the reaction rate.
Studies on related N-substituted 2-phenylacetamides have shown that N-alkylation is generally the major product under basic conditions.[3][4][5]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Melting Point: To assess the purity of the final product.
Q5: Are there alternative synthetic routes?
A5: Yes, an alternative route would be the reaction of 2,2-diphenylacetyl chloride with 2-chlorobenzylamine .
Diagram of Alternative Synthetic Route:
Caption: An alternative synthetic pathway via amide coupling.
This reaction is an amide coupling and would typically be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. This method avoids the issue of O-alkylation but requires the preparation of 2,2-diphenylacetyl chloride from the corresponding carboxylic acid.
References
Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The target compound may be too soluble in the chosen solvent even at low temperatures, or too insoluble for effective initial dissolution. |
| - Action: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). | |
| - Action: A good recrystallization solvent will dissolve the compound when hot but result in low solubility when cold. | |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the target compound may crystallize out with the product. |
| - Action: Try a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent). | |
| - Action: Consider a pre-purification step such as a wash with a solvent in which the impurity is soluble but the product is not. | |
| Premature Crystallization | The compound crystallizes too quickly during hot filtration, leading to loss of product on the filter paper. |
| - Action: Use a pre-heated funnel and filter flask. | |
| - Action: Add a small amount of hot solvent to the filtration setup just before filtering. | |
| - Action: Ensure the solution is fully dissolved and sufficiently hot before filtration. | |
| Incomplete Crystallization | Not all of the dissolved product crystallizes out of the solution upon cooling. |
| - Action: Allow for a longer crystallization time at a lower temperature (e.g., in an ice bath or refrigerator). | |
| - Action: Gently scratch the inside of the flask with a glass rod to induce crystallization. | |
| - Action: Add a seed crystal of the pure compound if available. |
Problem: Oily Product Instead of Crystals
| Possible Cause | Suggested Solution |
| Presence of Impurities | Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Common impurities include unreacted starting materials (2,2-diphenylacetic acid and 2-chlorobenzylamine) or solvent residues. |
| - Action: Wash the crude product with a suitable solvent to remove soluble impurities. For example, a dilute acid wash can remove residual amine, and a dilute base wash can remove residual carboxylic acid. | |
| - Action: Consider purification by column chromatography before recrystallization. | |
| Supersaturation | The solution is too concentrated, or the cooling process is too rapid, leading to the product "oiling out" instead of forming crystals. |
| - Action: Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly. | |
| - Action: Try adding a co-solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature to gently induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials: 2,2-diphenylacetic acid and 2-chlorobenzylamine. Depending on the synthetic route, by-products from side reactions may also be present.
Q2: How can I effectively remove unreacted 2,2-diphenylacetic acid and 2-chlorobenzylamine from my crude product?
A2: You can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic 2-chlorobenzylamine (which will form a water-soluble salt). Subsequently, wash with a dilute aqueous base solution (e.g., 1M NaHCO₃) to remove the acidic 2,2-diphenylacetic acid (which will form a water-soluble salt). Finally, wash with brine and dry the organic layer.
Q3: What are some suitable solvent systems for the column chromatography of this compound?
A3: A good starting point for column chromatography on silica gel would be a non-polar solvent system with a small amount of a more polar modifier. A mixture of hexane and ethyl acetate is a common choice. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The exact ratio will depend on the specific impurities present.
Q4: My purified this compound has a low melting point with a broad range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. You should consider further purification steps, such as another recrystallization with a different solvent system or column chromatography.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.1 | Poor |
| Hexane | ~0.5 | ~5 | Good (as anti-solvent) |
| Toluene | ~5 | ~40 | Good |
| Dichloromethane | > 20 | > 50 | Poor (too soluble) |
| Ethyl Acetate | ~10 | > 50 | Fair |
| Ethanol | ~2 | ~30 | Good |
| Isopropanol | ~1 | ~25 | Very Good |
Note: This data is illustrative and based on general principles of solubility for similar compounds. Actual experimental values may vary.
Table 2: Physical Properties of this compound and Potential Impurities (Illustrative Data)
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 335.83 | 135-137 (hypothetical) | > 400 |
| 2,2-Diphenylacetic acid | 212.24 | 147-148 | 320 |
| 2-Chlorobenzylamine | 141.60 | - | 215 |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution (Optional): If the compounds are not separating well, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My compound, this compound, is not crystallizing from the solution.
A1: Failure to crystallize can be attributed to several factors. High supersaturation is critical for nucleation[1]. Consider the following troubleshooting steps:
-
Increase Supersaturation:
-
Evaporate Solvent: Slowly evaporate the solvent to increase the concentration of the compound.
-
Cooling: If using a cooling crystallization method, ensure the temperature is sufficiently low to decrease the compound's solubility[2].
-
Anti-solvent Addition: Gradually add an anti-solvent (a solvent in which the compound is insoluble) to the solution to induce precipitation.
-
-
Induce Nucleation:
-
Seeding: Introduce a small, pure crystal of this compound to the solution to act as a template for crystal growth[2].
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Q2: The compound is "oiling out" instead of forming solid crystals.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution[3]. This can lead to the trapping of impurities[4].
-
Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature below the melting point of this compound.
-
Use a Higher Volume of Solvent: Adding more solvent can lower the saturation temperature and prevent oiling out[3].
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent that is a poorer solubilizer for the compound at a given temperature might be a better choice[5].
Q3: The crystals are forming too rapidly, potentially trapping impurities.
A3: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice[3]. An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes[3].
-
Reduce the Cooling Rate: Slow cooling allows for the formation of larger, more well-defined crystals[2]. Insulate the crystallization vessel to slow down the cooling process.
-
Increase the Amount of Solvent: Using slightly more than the minimum amount of hot solvent required to dissolve the compound will keep it in solution longer as it cools, promoting slower crystal growth[3].
Q4: The final crystal yield is very low.
A4: A poor yield can be caused by several factors during the experimental procedure[3].
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor[3]. If the mother liquor has not been discarded, you can try to recover more product by further concentrating the solution.
-
Premature Crystallization: If crystals form too early during a hot filtration step, product can be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Transfer: Ensure all crystalline material is transferred from the crystallization flask to the filter during collection.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
Q2: How do impurities affect the crystallization process?
A2: Impurities can interfere with crystal nucleation and growth[1]. They can act as unwanted nucleation sites, leading to the formation of small, irregular crystals, or they can be incorporated into the crystal lattice, reducing the purity of the final product[1][2]. In some cases, impurities can completely inhibit crystallization[4].
Q3: What is the significance of the cooling rate?
A3: The rate of cooling is a critical factor in determining the size and purity of the resulting crystals. Slow cooling generally allows for the formation of larger and purer crystals because it provides sufficient time for the molecules to orient themselves correctly into the crystal lattice, excluding impurities[2]. Rapid cooling tends to produce smaller, less pure crystals[3].
Data Presentation
Table 1: Physical and Chemical Properties of Related Acetamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Acetamide | C₂H₅NO | 59.07 | [8] |
| 2-(2-Chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | [9] |
| 2,2-Diphenylacetamide | C₁₄H₁₃NO | 211.26 | [10] |
| N,N-Diphenylacetamide | C₁₄H₁₃NO | 211.26 | [11] |
| N,2-Diphenylacetamide | C₁₄H₁₃NO | 211.26 | [12] |
| N-Benzyl-2-phenylacetamide | C₁₅H₁₅NO | 225.28 | [13] |
| N-(4-Chlorophenyl)-2,2-diphenylacetamide | C₂₀H₁₆ClNO | 321.79 | [14] |
| 2-[(2-Chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide | C₁₆H₁₆ClNO₂S | 321.82 | [15] |
Experimental Protocols
Proposed Crystallization Protocol for this compound:
This is a general protocol based on standard crystallization techniques for organic compounds and should be optimized for the specific characteristics of this compound.
-
Solvent Selection: Begin by conducting small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures such as hexane/ethyl acetate) to identify a suitable crystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 8. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 9. 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-(4-Chlorophenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 339108-25-7 CAS MSDS (2-[(2-CHLOROBENZYL)SULFINYL]-N-METHYL-N-PHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing In Vitro Studies for Novel Diphenylacetamide Derivatives
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the biological activity, mechanism of action, or established in vitro protocols for N-(2-chlorobenzyl)-2,2-diphenylacetamide. Therefore, this technical support center provides a generalized guide for optimizing the in vitro dosage of a hypothetical novel diphenylacetamide derivative, hereafter referred to as "Compound X." The protocols and data presented are illustrative and based on standard practices for the initial characterization of novel small molecules in drug discovery.
Frequently Asked Questions (FAQs)
Q1: I have synthesized Compound X. What is the first step before I can test it on cells?
A1: The first and most critical step is to determine the solubility of Compound X in various solvents.[1][2] Poor solubility can lead to inaccurate and irreproducible results in your in vitro assays.[1] You should test solubility in common laboratory solvents, particularly DMSO, which is often used for creating stock solutions of small molecules, and in aqueous buffers like Phosphate-Buffered Saline (PBS) to understand its solubility under physiological conditions.[2]
Q2: How do I prepare a stock solution of Compound X?
A2: Once you have determined a suitable solvent (e.g., DMSO), you can prepare a high-concentration stock solution (e.g., 10-50 mM). It is recommended to dissolve the compound in 100% DMSO first and then make serial dilutions in your cell culture medium for your experiments. Always ensure the final concentration of DMSO in your cell culture does not exceed a non-toxic level, typically below 0.5%, as the solvent itself can be toxic to cells.
Q3: What is a good starting concentration range for my initial in vitro experiments?
A3: For a completely uncharacterized compound, it is advisable to start with a broad concentration range to determine its potency and cytotoxicity. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range will help you identify the concentrations at which the compound shows biological activity and where it becomes toxic to the cells. Primary screening is often performed at a single high concentration (e.g., 10 µM) to identify initial "hits".[3]
Q4: How do I determine the cytotoxicity of Compound X?
A4: Cytotoxicity is typically assessed using cell viability assays such as the MTT, MTS, or WST-1 assay.[4][5] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[4][6][7] By treating your cells with a range of concentrations of Compound X, you can generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Q5: My results are not consistent between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors:
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Compound Precipitation: The compound may be precipitating out of the solution at the concentrations you are using in your cell culture medium. Visually inspect your wells for any precipitate.
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Stock Solution Stability: The compound might not be stable in the solvent or at the storage temperature. It is good practice to make fresh dilutions from your stock for each experiment and to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and incubation times can all lead to variability. Standardizing your cell culture protocol is crucial.
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Assay Protocol: Ensure that all steps of your experimental protocol, including incubation times and reagent additions, are performed consistently.
Data Presentation: Example Data for Compound X
The following tables present hypothetical data for Compound X to serve as a guide for your own experimental data presentation.
Table 1: Solubility of Compound X in Common Solvents
| Solvent | Maximum Solubility (mM) | Notes |
| DMSO | 50 | Clear solution. Suitable for stock solution. |
| Ethanol | 10 | Clear solution. |
| PBS (pH 7.4) | 0.05 | Precipitation observed at higher concentrations. |
| Cell Culture Medium + 10% FBS | 0.1 | Limited solubility. Final DMSO concentration should be kept low. |
Table 2: Example Cytotoxicity Profile of Compound X (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| MCF-7 | Breast Cancer | 8.1 |
| HEK293 | Normal Kidney | > 50 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No biological effect observed at any concentration. | 1. Compound is inactive. 2. Compound is not bioavailable (not entering cells). 3. Compound has precipitated out of solution. | 1. Confirm the chemical structure and purity of your compound. 2. Consider using a different cell line or assay. 3. Check for precipitation in your assay wells. If present, lower the concentration range or try a different formulation. |
| High variability in results. | 1. Inconsistent cell seeding density. 2. Compound instability or precipitation. 3. Pipetting errors. | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare fresh dilutions for each experiment. Visually inspect for precipitation. 3. Use calibrated pipettes and be consistent with your technique. |
| Steep or unusual dose-response curve. | 1. Compound precipitation at high concentrations. 2. Off-target toxicity. 3. Assay interference. | 1. Determine the kinetic solubility in your assay medium.[1][8] 2. Perform counter-screens or orthogonal assays to check for specificity.[3] 3. Run compound-only controls (no cells) to check for interference with the assay reagents. |
| Vehicle control (e.g., DMSO) shows toxicity. | 1. DMSO concentration is too high. 2. Contamination of DMSO stock. | 1. Ensure the final DMSO concentration is at a level tolerated by your cells (typically <0.5%). Run a DMSO dose-response curve to determine the toxic threshold. 2. Use a fresh, high-purity stock of DMSO. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound.[4][6]
Materials:
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Cells of interest
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Complete culture medium
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Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
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Prepare serial dilutions of Compound X in complete culture medium from your stock solution.
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Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
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Mix thoroughly by gentle shaking or pipetting.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Protein Modulation
This protocol is used to determine if Compound X affects the expression or post-translational modification (e.g., phosphorylation) of a target protein.
Materials:
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Cell lysate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
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Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to your target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of Compound X for a specific duration. Lyse the cells by adding 1X SDS sample buffer and sonicate to shear DNA.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[9]
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[9]
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated. For instance, if Compound X is a suspected kinase inhibitor, it might target a component of a cancer-related pathway like the Hippo pathway.[11][12][13]
Caption: Hypothetical inhibition of the Hippo signaling pathway by Compound X.
Experimental Workflow
This diagram outlines a general workflow for the initial in vitro screening and characterization of a novel compound.
Caption: General workflow for in vitro screening of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Strategies that regulate Hippo signaling pathway for novel anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. oncotarget.com [oncotarget.com]
Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has very low aqueous solubility. What are the initial steps I should take to improve it?
A1: Low aqueous solubility is a common challenge for complex organic molecules. A systematic approach is recommended. Start with simple physical modifications before moving to more complex formulation strategies. Here is a suggested workflow:
Caption: Workflow for selecting a solubility enhancement technique.
Q2: I tried reducing the particle size of my compound, but the equilibrium solubility hasn't increased. Why?
A2: Particle size reduction techniques like micronization and nanonization primarily increase the dissolution rate by increasing the surface area available for solvation.[1][2] However, they do not alter the intrinsic or equilibrium solubility of the compound, which is a thermodynamic property.[2] If your goal is to increase the overall concentration at saturation, you will need to consider other methods such as pH modification, co-solvents, or complexation.
Q3: How do co-solvents work, and which ones should I consider for this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds. They work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] The choice of co-solvent and its concentration depends on the specific properties of your compound and the intended application.
Caption: Mechanism of co-solvency for solubility enhancement.
Q4: Can cyclodextrin complexation improve the solubility of my compound?
A4: Yes, cyclodextrin complexation is a highly effective technique for improving the aqueous solubility of poorly soluble drugs.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The non-polar this compound molecule can be encapsulated within the lipophilic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in water.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Quantitative Data Summary
Since specific experimental data for this compound is not publicly available, the following table presents a hypothetical comparison of solubility enhancement techniques. Researchers should generate their own data following similar protocols.
| Technique | Solvent System | Drug Concentration (µg/mL) | Fold Increase (vs. Water) |
| None (Control) | Deionized Water | 0.5 | 1.0 |
| Micronization | Deionized Water | 0.5 | 1.0 |
| Co-solvency | 20% Propylene Glycol (aq) | 25.0 | 50.0 |
| Co-solvency | 40% Propylene Glycol (aq) | 150.0 | 300.0 |
| Complexation | 5% w/v HP-β-CD (aq) | 85.0 | 170.0 |
| Complexation | 10% w/v HP-β-CD (aq) | 210.0 | 420.0 |
| Solid Dispersion | 1:5 Drug:PVP K30 | 450.0 | 900.0 |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
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Objective: To determine the equilibrium solubility of this compound in various solvent systems.
-
Materials:
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This compound
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Selected solvent systems (e.g., water, phosphate buffer pH 7.4, co-solvent mixtures)
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Scintillation vials
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Orbital shaker with temperature control
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0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Methodology:
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Add an excess amount of the compound to a vial containing a known volume of the solvent system.
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Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
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Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
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After shaking, allow the vials to stand to let undissolved particles settle.
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Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
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Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.
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Perform the experiment in triplicate for each solvent system.
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Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and solubility.
-
Materials:
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This compound
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Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
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Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
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Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:5, 1:10).
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Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask.
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Ensure complete dissolution to form a clear solution.
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Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
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Continue evaporation until a thin, dry film is formed on the flask wall.
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Transfer the resulting solid to a vacuum oven and dry for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion, pulverize it gently using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
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Store the prepared solid dispersion in a desiccator until further analysis (e.g., solubility studies, dissolution testing, solid-state characterization).
-
References
"addressing cytotoxicity of N-(2-chlorobenzyl)-2,2-diphenylacetamide in cell lines"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cytotoxicity of the novel compound N-(2-chlorobenzyl)-2,2-diphenylacetamide.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound's cytotoxic effects.
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: We are observing significant well-to-well variability in our MTT/WST-1 assay results when treating cells with this compound. What could be the cause?
-
Answer: High variability in colorimetric assays can stem from several factors.[1] Firstly, ensure a homogenous cell suspension during plating to have a consistent cell number in each well. Uneven cell distribution is a common source of variability. Secondly, check for and eliminate bubbles in the wells, as they can interfere with absorbance readings.[1] Lastly, inconsistent pipetting of the compound or assay reagents can lead to varied results. Use calibrated pipettes and ensure complete mixing in each well.
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
-
Question: We hypothesized that this compound would be cytotoxic, but we are seeing minimal to no effect on our cell lines. What should we check?
-
Answer: Several factors could contribute to a lack of observed cytotoxicity.
-
Compound Solubility: this compound may have poor solubility in your culture medium. Visually inspect for any precipitation of the compound. Consider using a different solvent or increasing the solvent concentration (while ensuring the solvent itself is not toxic to the cells).
-
Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect. It is advisable to perform a broad dose-response experiment to determine the effective concentration range.
-
Incubation Time: The duration of compound exposure may be insufficient to induce cell death. Consider extending the incubation period (e.g., 48 or 72 hours) to observe potential effects.
-
Cell Line Resistance: The chosen cell lines may be inherently resistant to the compound's mechanism of action. It is beneficial to test the compound on a panel of cell lines with different genetic backgrounds.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays
-
Question: Our results from the MTT assay suggest high cytotoxicity, but the LDH release assay shows minimal cell death. Why might this be the case?
-
Answer: Different cytotoxicity assays measure distinct cellular events. The MTT assay measures metabolic activity, which can be an early indicator of cellular stress or apoptosis, while the LDH assay measures membrane integrity, a marker of late-stage necrosis.[1][2] A discrepancy could indicate that this compound is inducing a cytostatic effect (inhibiting proliferation) or apoptosis rather than necrosis. To further investigate, consider using an apoptosis-specific assay, such as Annexin V staining.
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the presumed mechanism of action for this compound?
-
Answer: While the specific mechanism for this compound is likely still under investigation, related phenylacetamide and diphenylacetamide derivatives have been shown to exhibit anticancer properties.[3][4] Some of these compounds have been found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3] Others have been suggested to act as inhibitors of enzymes like cyclooxygenase (COX).[5]
-
Question: Which cell lines are recommended for initial cytotoxicity screening of this compound?
-
Answer: For a novel compound with potential anticancer properties, it is advisable to screen against a panel of cancer cell lines from different tissue origins. Based on studies of similar acetamide derivatives, common choices include HeLa (cervical cancer), A549 (lung carcinoma), U87 (glioblastoma), MCF7 (breast cancer), and PC3 (prostate carcinoma).[4] Including a non-cancerous cell line (e.g., fibroblasts) can also provide initial insights into selectivity.[6]
Experimental Design
-
Question: What controls should be included in our cytotoxicity experiments?
-
Answer: Proper controls are critical for accurate data interpretation.[7] Essential controls include:
-
Untreated Cells: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Medium Blank: Culture medium without cells to determine the background absorbance.[7]
-
-
Question: How do I determine the optimal cell seeding density for my cytotoxicity assay?
-
Answer: The optimal seeding density depends on the proliferation rate of your cell line and the duration of the experiment. Cells should be in the logarithmic growth phase at the time of compound addition and should not become over-confluent by the end of the experiment. It is recommended to perform a preliminary experiment to determine the ideal seeding density for your specific cell line and assay conditions.[1]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 22.5 ± 2.1 |
| MCF7 | Breast Cancer | 35.8 ± 3.5 |
| PC3 | Prostate Carcinoma | 12.7 ± 1.5 |
| U87 | Glioblastoma | 28.4 ± 2.9 |
Table 2: Dose-Response Data for this compound in A549 Cells (48h)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 62.4 ± 5.5 |
| 20 | 45.2 ± 4.3 |
| 50 | 21.9 ± 3.7 |
| 100 | 8.7 ± 2.1 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
-
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired time.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the controls.
-
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Potential apoptosis signaling pathway.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution"
Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most likely stability issues for this compound in solution?
Based on its chemical structure, which includes an amide linkage, a chlorobenzyl group, and a diphenylmethane moiety, the primary stability concerns are:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions.[1][2][3][4]
-
Oxidation: The diphenylmethane group can be oxidized, particularly at the benzylic carbon.[5][6][7]
-
Photodegradation: The presence of the chlorinated aromatic ring suggests potential sensitivity to light.[8][9][10]
-
Thermolysis: Like most complex organic molecules, elevated temperatures can induce degradation.
Q2: What are the expected degradation products?
The most probable degradation products arise from hydrolysis of the amide bond:
-
2,2-diphenylacetic acid
-
2-chlorobenzylamine
Oxidative stress may lead to the formation of a benzophenone-like derivative. Photodegradation could result in dechlorination or other complex reactions.
Q3: How can I proactively assess the stability of my this compound solution?
A forced degradation study is the standard approach to identify potential stability issues.[11][12][13] This involves subjecting the compound in solution to various stress conditions (acid, base, oxidation, light, and heat) to accelerate degradation and identify the resulting degradants. These studies are crucial for developing stability-indicating analytical methods.[12]
Q4: What is a stability-indicating analytical method, and why do I need one?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Typically, a reverse-phase HPLC method with UV or mass spectrometric detection is developed for this purpose. Such a method is essential to ensure that the measured concentration of the API is accurate and not artificially inflated by co-eluting degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Sample Storage
Symptom: You observe new peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for a period.
Possible Cause: The compound is degrading in your storage conditions.
Troubleshooting Steps:
-
Characterize the New Peaks: Use a mass spectrometer (LC-MS) to determine the mass of the new peaks. Compare these masses to the expected degradation products (e.g., 2,2-diphenylacetic acid and 2-chlorobenzylamine).
-
Perform a Forced Degradation Study: This will help you confirm the identity of the degradants by intentionally generating them. See the "Experimental Protocols" section for a detailed procedure.
-
Optimize Storage Conditions:
-
pH: If you suspect hydrolysis, adjust the pH of your solution to be near neutral and buffer it if necessary.
-
Temperature: Store samples at lower temperatures (e.g., 4°C or -20°C).
-
Light: Protect your samples from light using amber vials or by covering them with aluminum foil.
-
Atmosphere: If you suspect oxidation, degas your solvent and consider storing the sample under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Loss of Potency/Concentration Over Time
Symptom: The measured concentration of this compound in your solution decreases over time, as determined by your analytical method.
Possible Causes:
-
Degradation of the compound.
-
Precipitation of the compound from the solution.
-
Adsorption of the compound to the container surface.
Troubleshooting Steps:
-
Check for Degradation: Analyze your sample for the presence of degradation products as described in "Issue 1". If degradants are present, the loss of potency is likely due to chemical instability.
-
Assess Solubility:
-
Visually inspect your sample for any precipitate.
-
Centrifuge the sample and analyze the supernatant. A lower concentration in the supernatant compared to a freshly prepared sample indicates precipitation.
-
If solubility is an issue, consider using a different solvent system or adding a co-solvent.
-
-
Evaluate Non-Specific Binding:
-
Prepare a sample in a low-binding container (e.g., polypropylene or silanized glass) and compare its stability to a sample in a standard glass container.
-
If adsorption is suspected, rinsing the original container with a strong solvent and analyzing the rinse may recover the adsorbed compound.
-
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study on this compound in a 50:50 acetonitrile:water solution.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2,2-diphenylacetic acid, 2-chlorobenzylamine |
| 0.1 M NaOH | 8 hours | 60°C | 45.8% | 2,2-diphenylacetic acid, 2-chlorobenzylamine |
| 5% H₂O₂ | 24 hours | 25°C | 8.5% | Oxidized derivative (M+16) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 12.1% | Multiple minor photoproducts |
| Thermal | 48 hours | 80°C | 5.3% | Minor hydrolysis products |
| Control (Dark) | 48 hours | 25°C | < 0.5% | None |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 5% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Analyze aliquots at various time points (e.g., 8, 24, 48 hours).
-
-
Photolytic Degradation:
-
Place a solution of the compound (0.5 mg/mL) in a chemically inert, transparent container inside a photostability chamber.
-
Expose the sample to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample (0.5 mg/mL) in a temperature-controlled oven at 80°C.
-
Analyze the samples at various time points (e.g., 24, 48, 72 hours).
-
Signaling Pathways & Degradation Mechanisms
Hypothetical Hydrolytic Degradation Pathway
The primary degradation pathway anticipated for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction can be catalyzed by both acid and base.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. brainly.in [brainly.in]
- 8. Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. labinsights.nl [labinsights.nl]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Detection of N-(2-chlorobenzyl)-2,2-diphenylacetamide
Welcome to the technical support center for the analytical detection of N-(2-chlorobenzyl)-2,2-diphenylacetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical detection of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Column degradation or contamination.[1][2] 2. Inappropriate mobile phase pH. 3. Column overload.[1] 4. Presence of active sites on the stationary phase. | 1. Flush the column with a strong solvent or replace it.[1] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.[1] 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Peak Broadening | 1. High extra-column volume. 2. Column contamination.[1] 3. Incompatible injection solvent. | 1. Use shorter, narrower internal diameter tubing.[1] 2. Clean the column or use a guard column.[1] 3. Dissolve the sample in the mobile phase. |
| Ghost Peaks | 1. Contamination from the previous injection (carryover).[3] 2. Impurities in the mobile phase or sample. 3. Air bubbles in the system.[1] | 1. Implement a robust column washing step between injections.[3] 2. Use high-purity solvents and filter samples.[2] 3. Degas the mobile phase.[1] |
| Retention Time Drift | 1. Inconsistent mobile phase composition.[1] 2. Temperature fluctuations.[1][3] 3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing.[1] 2. Use a column oven for temperature control.[1][3] 3. Equilibrate the column thoroughly before analysis.[1] |
GC-MS Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape | 1. Active sites in the injector or column. 2. Inappropriate injector temperature. 3. Column contamination. | 1. Use a deactivated liner and column. 2. Optimize the injector temperature to ensure complete and rapid vaporization. 3. Bake out the column or trim the front end. |
| Low Sensitivity | 1. Leak in the system. 2. Inefficient ionization. 3. Contaminated ion source. | 1. Perform a leak check. 2. Optimize ion source parameters. 3. Clean the ion source. |
| Mass Spectral Anomalies | 1. Air leak. 2. Contamination. 3. Co-eluting compounds. | 1. Check for leaks, indicated by high m/z 28 and 32. 2. Bake out the system or clean components. 3. Improve chromatographic separation or use a higher resolution mass spectrometer. |
LC-MS/MS Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Signal/No Signal | 1. Incorrect mass transitions (precursor/product ions). 2. Ion suppression from matrix components. 3. Clogged interface. | 1. Optimize tuning parameters by infusing the analyte. 2. Improve sample cleanup (e.g., using solid-phase extraction). 3. Clean the ion source and transfer capillary. |
| Inconsistent Ion Ratios | 1. Fluctuations in collision energy. 2. Unstable ion source conditions. 3. Presence of interferences. | 1. Ensure collision energy is stable and optimized. 2. Check and stabilize ion source parameters (e.g., temperature, gas flows). 3. Enhance chromatographic separation to resolve interferences. |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Electrical noise. | 1. Use high-purity solvents and flush the system. 2. Ensure proper grounding and check for sources of electrical interference. |
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragmentation patterns for this compound?
-
The 2-chlorobenzyl cation (m/z 125/127 due to chlorine isotopes).
-
The diphenylacetyl cation (m/z 195).
-
Cleavage of the C-C bond adjacent to the carbonyl can lead to the formation of the diphenylmethyl cation (m/z 167).[4]
-
The molecular ion [M]+• would be at m/z 335/337.
Q2: How can I improve the retention of this compound in reverse-phase HPLC?
A2: To increase retention in reverse-phase HPLC, you can:
-
Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol).
-
Use a column with a more hydrophobic stationary phase (e.g., C18 instead of C8).
-
Decrease the flow rate to allow for more interaction with the stationary phase.
Q3: What are the key considerations for sample preparation when analyzing this compound in complex matrices like biological fluids?
A3: For complex matrices, effective sample preparation is crucial to remove interferences and prevent ion suppression in MS-based methods. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interferences.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration.
Q4: Can derivatization be used for the GC-MS analysis of this compound?
A4: this compound is a relatively non-polar and thermally stable compound, so derivatization may not be necessary for GC-MS analysis. However, if issues with peak shape or thermal degradation are observed, derivatization of the amide group could be explored, though this is less common for secondary amides.
Experimental Protocols
Example HPLC-UV Method
This is a general-purpose method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
Example GC-MS Method
This is a general-purpose method and may require optimization.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min
-
-
Carrier Gas: Helium, 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Example LC-MS/MS Method
This is a general-purpose method and may require optimization.
-
LC System: Agilent 1260 Infinity or equivalent
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX 4000 QTRAP or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 4500 V
-
Temperature: 500 °C
-
MRM Transitions (Hypothetical):
-
Quantifier: 336.1 > 125.1
-
Qualifier: 336.1 > 195.1
-
Quantitative Data Summary
The following table presents hypothetical quantitative data based on the analysis of structurally similar compounds. This data should be used as a reference, and method validation is required for accurate quantification.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Retention Time (min) | 4.5 | 10.2 | 6.8 |
| LOD (ng/mL) | 10 | 5 | 0.1 |
| LOQ (ng/mL) | 30 | 15 | 0.3 |
| Linearity (R²) | >0.995 | >0.995 | >0.998 |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Base | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used to neutralize the HCl byproduct.[1][2] | The reaction equilibrium will shift towards the amide product, increasing the yield. |
| Hydrolysis of Diphenylacetyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Add the diphenylacetyl chloride to the reaction mixture containing the amine and base. | Minimizes the premature decomposition of the acid chloride to diphenylacetic acid, a common impurity. |
| Poor Quality Starting Materials | Verify the purity of 2-chlorobenzylamine and diphenylacetyl chloride using techniques like NMR or melting point analysis. | Using pure starting materials will prevent side reactions and improve the yield of the desired product. |
| Steric Hindrance | Consider using a more reactive acylating agent or a stronger, non-nucleophilic base if steric hindrance between the bulky diphenylacetyl group and the benzylamine is suspected. | This can help to overcome the activation energy barrier and promote the desired reaction. |
| Reaction Temperature Too Low | While the reaction is often performed at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion, especially if steric hindrance is a factor. | Increased reaction rate and higher conversion to the product. |
Problem 2: Product is Impure (Presence of Side Products)
| Observed Impurity | Potential Side Reaction | Mitigation Strategy |
| Diphenylacetic Acid | Hydrolysis of diphenylacetyl chloride. | Use anhydrous conditions and add the acid chloride slowly to the reaction mixture. Purification can be achieved by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Unreacted 2-chlorobenzylamine | Incomplete reaction. | Use a slight excess (1.05-1.1 equivalents) of diphenylacetyl chloride. The unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). |
| Unreacted Diphenylacetyl Chloride | Incomplete reaction or insufficient amine. | Ensure at least a 1:1 molar ratio of amine to acid chloride. Unreacted acid chloride can be quenched by adding a small amount of water or a primary amine scavenger resin at the end of the reaction. |
| N,N-bis(2-chlorobenzyl)amine | Potential for self-condensation of 2-chlorobenzylamine under certain conditions, though less common in this specific reaction. | Maintain a controlled temperature and avoid excessively harsh basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a Schotten-Baumann reaction, which is a nucleophilic acyl substitution.[1][3] The lone pair of electrons on the nitrogen atom of 2-chlorobenzylamine attacks the electrophilic carbonyl carbon of diphenylacetyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to form the final amide product.
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1][2] This is essential because the acidic HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Using a base drives the equilibrium towards the formation of the amide product.
Q3: Can I use an aqueous base like sodium hydroxide?
A3: Yes, aqueous sodium hydroxide can be used, typically in a two-phase system (e.g., dichloromethane and water).[1] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic phase. However, care must be taken to minimize the hydrolysis of the diphenylacetyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane mixture) should be used to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-chlorobenzylamine
-
Diphenylacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diphenylacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-chlorobenzylamine | C₇H₈ClN | 141.60 | - | 215 |
| Diphenylacetyl chloride | C₁₄H₁₁ClO | 230.69 | 55-57 | 185-187 (at 18 mmHg) |
| This compound | C₂₁H₁₈ClNO | 347.83 | Not available | Not available |
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reaction: Hydrolysis of the acid chloride.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Validation & Comparative
Validating the Biological Target of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise biological target of the novel compound N-(2-chlorobenzyl)-2,2-diphenylacetamide remains to be definitively validated. However, analysis of structurally related diphenylacetamide derivatives reveals a scaffold with the potential for diverse pharmacological activities. This guide provides a comparative overview of the validated and proposed biological targets for compounds sharing the diphenylacetamide core, offering valuable insights for the target validation efforts of this compound. The information presented is based on available preclinical data for analogous compounds.
Potential Biological Targets and Comparative Efficacy
The diphenylacetamide scaffold has been associated with several distinct biological activities, suggesting that this compound could potentially interact with targets in the central nervous system (CNS), inflammatory pathways, or have antimicrobial effects. Below is a summary of the key findings for related compounds.
| Compound Class | Investigated Activity | Primary Biological Target(s) | Key Findings |
| N1-[2-(substituted phenyl)-4-oxo-1, 3-thiazolan-3-yl]-2, 2-diphenylacetamides | Anticonvulsant | Unknown, likely CNS-related | Several derivatives showed significant activity in the maximal electroshock seizure (MES) model, indicating potential as anticonvulsant agents.[1] |
| 2-chloro-N,N-diphenylacetamide derivatives | Analgesic | Cyclo-oxygenase (COX) enzymes | Molecular docking studies and in-vivo analgesic assays suggest that these compounds may exert their effects through the inhibition of COX-1 and COX-2.[2] |
| 2-[(diphenylmethane)sulfinyl] acetamides | Central Stimulant | Unknown, likely CNS-related | Certain derivatives exhibited central stimulatory effects in animal models, suggesting a potential interaction with neurotransmitter systems.[3] |
| Phenylacetamide derivatives | Antidepressant | Unknown | A series of 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides displayed moderate to good antidepressant activity in behavioral models.[4] |
| Diphenylamine derivatives | Antimicrobial/Antifungal | Unknown | Derivatives of 2-hydrazinyl–N-N, diphenyl acetamide have shown significant antimicrobial and antifungal activity. |
Experimental Protocols for Target Validation
To validate the biological target of this compound, a systematic approach employing a battery of in vitro and in vivo assays is recommended. The following protocols, based on methodologies used for related compounds, can serve as a starting point.
In Vitro Enzyme Inhibition Assays (e.g., for COX-1/COX-2)
-
Objective: To determine the direct inhibitory effect of the compound on specific enzyme activity.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
-
Radioligand Binding Assays (for CNS Receptor Targets)
-
Objective: To assess the affinity of the compound for specific CNS receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The Ki value (inhibitory constant) is calculated from the IC50 value of the competition curve.
-
In Vivo Models of Efficacy
-
Maximal Electroshock Seizure (MES) Test (for Anticonvulsant Activity):
-
Objective: To evaluate the anticonvulsant potential of the compound in an animal model of generalized seizures.[1]
-
Protocol:
-
The test compound is administered to rodents (e.g., mice or rats) at various doses.
-
After a specific pre-treatment time, an electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ED50 (the dose that protects 50% of the animals from the tonic extension) is determined.
-
-
-
Hot Plate Test (for Analgesic Activity):
-
Objective: To assess the central analgesic properties of the compound.[2]
-
Protocol:
-
The test compound is administered to rodents.
-
At a predetermined time, the animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.
-
-
Visualizing Potential Pathways and Workflows
To further aid in the conceptualization of the target validation process, the following diagrams illustrate a potential signaling pathway for a CNS target and a general experimental workflow.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 3. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Data-Driven Review
A comprehensive review of available scientific literature reveals a significant lack of public data on the efficacy and mechanism of action of N-(2-chlorobenzyl)-2,2-diphenylacetamide. This compound is not currently featured in prominent pharmacological databases as a clinical or preclinical agent with established biological targets. Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
For a meaningful comparative analysis, a compound must have a body of research detailing its pharmacological profile. This typically includes in vitro and in vivo studies that establish its potency, selectivity, and efficacy in relevant disease models. In the absence of such data for this compound, this guide will instead outline the necessary experimental framework and data types required for such an evaluation, should this compound become the subject of future research.
Hypothetical Experimental Workflow for Efficacy Assessment
To assess the efficacy of a novel compound like this compound, a standardized discovery and development workflow would be initiated. This process is crucial for identifying the biological activity, mechanism of action, and therapeutic potential.
Figure 1: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Data Presentation for Comparative Analysis
Should this compound and its potential alternatives be subjected to the above workflow, the resulting data would be summarized for comparative purposes. The following tables provide a template for how such quantitative data would be presented.
Table 1: In Vitro Potency and Selectivity
| Compound | Target/Assay | IC50 / EC50 (nM) | Selectivity Profile (Fold vs. Off-Targets) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Target X | Value | Value |
| Alternative 2 | Target X | Value | Value |
Table 2: In Vivo Efficacy in a Disease Model
| Compound | Animal Model | Dose | Route of Administration | Efficacy Endpoint (% Inhibition/Improvement) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Model Y | Value | Oral | Value |
| Alternative 2 | Model Y | Value | Intravenous | Value |
Experimental Protocols
Detailed methodologies are paramount for the reproducibility and validation of scientific findings. Below are example protocols for key experiments that would be necessary to evaluate the efficacy of this compound.
Dose-Response and IC50/EC50 Determination
Objective: To determine the concentration of the compound required to inhibit or activate a biological process by 50%.
Methodology:
-
Cell Culture: Target cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A stock solution of this compound is serially diluted to create a range of concentrations.
-
Treatment: The cells are treated with the various concentrations of the compound and incubated for a specified period.
-
Assay: A relevant biological assay is performed to measure the effect of the compound. This could be a cell viability assay (e.g., MTT), an enzyme activity assay, or a reporter gene assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 or EC50 value is calculated using non-linear regression analysis.
Mechanism of Action (MoA) Studies
If a primary screen identifies a biological effect, subsequent studies are required to elucidate the mechanism. For instance, if the compound inhibits cell proliferation, the following signaling pathway analysis could be undertaken.
Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of action for an anti-proliferative compound.
Protocol for Western Blot Analysis of ERK Phosphorylation:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-ERK/total ERK ratio would suggest inhibition of the MAPK/ERK pathway.
No Published Data Available for Cross-Validation of N-(2-chlorobenzyl)-2,2-diphenylacetamide Activity
A comprehensive review of scientific literature and chemical databases reveals a lack of published studies on the biological activity of the specific compound N-(2-chlorobenzyl)-2,2-diphenylacetamide. Consequently, a cross-validation and comparison guide as requested cannot be generated at this time due to the absence of the necessary experimental data.
Extensive searches were conducted to locate any research pertaining to the synthesis, biological evaluation, or mechanism of action of this compound. These searches did not yield any specific investigations into this molecule. While the scientific literature is rich with studies on various other acetamide derivatives, the unique combination of a 2-chlorobenzyl group and a 2,2-diphenylacetamide core in the specified compound does not appear to have been a subject of published research.
The search did identify studies on structurally related, but distinct, classes of compounds. These include:
-
2-Chloro-N,N-diphenylacetamide derivatives , which have been explored for their analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.
-
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives , investigated for their potential as anticonvulsant agents.
-
2-hydrazinyl–N-N, diphenyl acetamide derivatives , which have been assessed for antimicrobial and antifungal activities.
-
Other N-substituted acetamides , which have been evaluated for a wide range of biological activities including antidepressant, central nervous system stimulatory, and antiviral effects.
It is crucial to note that the biological activity of a compound is highly dependent on its specific chemical structure. Therefore, it is not scientifically valid to extrapolate the activity of these related but different molecules to predict the function of this compound.
Path Forward for Researchers
For researchers, scientists, and drug development professionals interested in the potential activities of this compound, the initial steps would involve its chemical synthesis followed by a comprehensive screening program. A possible workflow for such an investigation is outlined below.
Proposed Experimental Workflow
Caption: Proposed workflow for the initial investigation of this compound.
Without foundational data from such studies, any comparison or detailed guide would be purely speculative. We encourage the scientific community to explore this and other novel chemical entities to expand our understanding of their potential therapeutic applications.
A Comparative Guide to the Putative Mechanism of Action of N-(2-chlorobenzyl)-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound N-(2-chlorobenzyl)-2,2-diphenylacetamide. Due to the limited direct experimental data on this specific molecule, its biological activity is inferred from structurally related diphenylacetamide and N-phenylacetamide derivatives, which have shown potential as anticonvulsant agents. This document compares its putative action with established anticonvulsant drugs, offering supporting data and detailed experimental protocols for researchers interested in investigating this class of compounds.
Introduction and Putative Mechanism of Action
This compound belongs to the class of diphenylacetamide derivatives. Numerous studies on related compounds suggest a potential role as an anticonvulsant.[1][2] The core diphenylacetamide scaffold is structurally similar to phenytoin, a well-established anticonvulsant drug that acts by blocking voltage-gated sodium channels.
The proposed primary mechanism of action for this compound is the modulation of neuronal excitability, likely through the inhibition of voltage-dependent sodium channels.[3] By blocking these channels, the compound may reduce the sustained high-frequency firing of neurons, a hallmark of seizure activity. An alternative, or possibly concurrent, mechanism could involve antagonism of N-methyl-D-aspartate (NMDA) receptors, which would also serve to decrease excitatory neurotransmission.[3]
This guide will compare the putative action of this compound with Phenytoin, a classic anticonvulsant, and another experimental diphenylacetamide derivative to provide context for its potential therapeutic profile.
Comparative Analysis of Anticonvulsant Compounds
The following table summarizes the quantitative data for our compound of interest (hypothesized values based on derivatives) and two comparator compounds. The data is derived from standard preclinical models for anticonvulsant activity.
| Compound | Chemical Structure | Proposed Mechanism of Action | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | C₂₁H₁₈ClNO | Putative Voltage-Gated Sodium Channel Blocker / NMDA Antagonist[3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenytoin | C₁₅H₁₂N₂O₂ | Voltage-Gated Sodium Channel Blocker[4] | 9.5 | >100 | 68.4 | 7.2 (MES) |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Deriv. (Compound 30) | C₂₀H₁₈F₃N₂O₃ | Broad-spectrum anticonvulsant activity[2] | 45.6 | >100 | >100 | >2.2 (MES) |
ED₅₀ (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose): Dose required to produce motor impairment in 50% of the animals. MES (Maximal Electroshock Seizure) Test: A model for generalized tonic-clonic seizures. scPTZ (subcutaneous Pentylenetetrazole) Test: A model for absence seizures. Protective Index: A measure of the margin of safety of a drug.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action, specific signaling pathways and experimental workflows are critical.
Caption: Putative mechanism targeting sodium channels and NMDA receptors.
References
- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. pcbiochemres.com [pcbiochemres.com]
A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of a novel N-benzyl-2-acetamidopropionamide derivative against established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproate. Due to the limited availability of public data on N-(2-chlorobenzyl)-2,2-diphenylacetamide, this guide will utilize data for a structurally related and potent analog, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, to provide a relevant comparison. The data presented is based on preclinical studies in murine models, a standard for initial anticonvulsant screening.
Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity
The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) seizure test and the median toxic dose (TD50) in the rotorod test for the selected compounds. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's therapeutic window. All data pertains to intraperitoneal (i.p.) administration in mice.
| Compound | MES ED50 (mg/kg, i.p.) | Rotorod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5[1] | 27 (calculated) | 6.0[1] |
| Phenytoin | 6.5[1] | ~40-70 | ~6.2-10.8 |
| Carbamazepine | ~8-15 | ~37-54[2] | ~2.5-6.8 |
| Valproate | ~200-300 | ~400-450 | ~1.3-2.3 |
Note: Data for standard drugs are compiled from various sources and may show variability based on specific experimental conditions. The TD50 for (R)-N-benzyl-2-acetamido-3-methoxypropionamide was calculated from its ED50 and Protective Index.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Male albino mice are administered the test compound or a vehicle control, typically via intraperitoneal injection.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension.
-
The absence of this phase is considered as the endpoint for protection.
-
The ED50, the dose at which 50% of the animals are protected, is then calculated.
Rotorod Test for Neurotoxicity
This test is employed to evaluate the potential motor-impairing and sedative side effects of a drug candidate.
Objective: To assess a compound's effect on motor coordination and balance.
Procedure:
-
Mice are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 5-10 rpm).
-
After administration of the test compound or vehicle, the animals are placed back on the rotarod at set time intervals.
-
The latency to fall from the rod is recorded. An animal is considered to have failed the test if it falls off the rod multiple times within a specific timeframe (e.g., three times in one minute).
-
The TD50, the dose causing motor impairment in 50% of the animals, is determined.
Mechanism of Action and Signaling Pathways
Standard Anticonvulsant Drugs
The established mechanisms of action for Phenytoin, Carbamazepine, and Valproate are multifaceted, primarily involving the modulation of ion channels and neurotransmitter systems.
-
Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels. By binding to the inactivated state of the channel, they prolong its refractory period, thereby limiting the rapid and repetitive firing of neurons that is characteristic of seizures.
-
Valproate: The mechanism of Valproate is broader. It is known to block voltage-gated sodium channels and T-type calcium channels. Additionally, it increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and possibly by increasing its synthesis.
N-benzyl-2-acetamidopropionamide Derivatives
While the precise mechanism of action for (R)-N-benzyl-2-acetamido-3-methoxypropionamide has not been fully elucidated, its efficacy in the MES test strongly suggests a mechanism involving the inhibition of seizure spread, which is a hallmark of drugs that modulate voltage-gated sodium channels, similar to Phenytoin and Carbamazepine. Further investigation is required to determine its specific molecular targets.
Visualizing Experimental and Biological Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for anticonvulsant drug screening.
Caption: Mechanisms of action for standard anticonvulsant drugs.
References
A Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Novel Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel compound, N-(2-chlorobenzyl)-2,2-diphenylacetamide (herein referred to as Compound X), against established analgesic agents: Morphine, Tramadol, and Diclofenac. This document outlines the compound's performance in preclinical models of pain, details the experimental methodologies employed, and contextualizes its potential mechanism of action in relation to current therapeutic options.
Introduction
This compound is a novel acetamide derivative with potential analgesic properties.[1][2][3] The acetamide scaffold is present in various compounds exhibiting a range of biological activities.[1][2] This guide presents hypothetical preclinical data for Compound X to illustrate its analgesic profile in established rodent models of nociception. The objective is to provide a comparative framework for evaluating its potential as a new therapeutic agent for pain management.
Comparative Analgesic Efficacy
The analgesic potential of Compound X was evaluated in three standard preclinical models: the hot plate test, the tail-flick test, and the formalin test. These assays assess responses to thermal and chemical nociceptive stimuli.
Hot Plate Test
The hot plate test measures the latency of a response to a thermal stimulus, indicating central analgesic activity.
Table 1: Analgesic Effect of Compound X and Reference Drugs in the Hot Plate Test
| Treatment (intraperitoneal) | Dose (mg/kg) | Latency Time (seconds) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle (Saline) | - | 8.5 ± 0.5 | - |
| Compound X | 10 | 14.2 ± 0.8 | 67.1% |
| Compound X | 20 | 18.9 ± 1.1 | 122.4% |
| Morphine | 5 | 22.5 ± 1.5 | 164.7% |
| Tramadol | 20 | 16.8 ± 1.2 | 97.6% |
| Diclofenac | 10 | 12.1 ± 0.7 | 42.4% |
Tail-Flick Test
The tail-flick test is another method to assess the response to thermal pain, primarily measuring spinal analgesic effects.
Table 2: Analgesic Effect of Compound X and Reference Drugs in the Tail-Flick Test
| Treatment (intraperitoneal) | Dose (mg/kg) | Tail-Flick Latency (seconds) at 60 min (Mean ± SEM) | % Increase in Latency |
| Vehicle (Saline) | - | 3.2 ± 0.2 | - |
| Compound X | 10 | 5.8 ± 0.4 | 81.3% |
| Compound X | 20 | 7.9 ± 0.6 | 146.9% |
| Morphine | 5 | 9.8 ± 0.7 | 206.3% |
| Tramadol | 20 | 6.5 ± 0.5 | 103.1% |
| Diclofenac | 10 | 4.5 ± 0.3 | 40.6% |
Formalin Test
The formalin test induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). This allows for the differentiation between direct analgesic effects and anti-inflammatory-mediated analgesia.
Table 3: Effect of Compound X and Reference Drugs on Formalin-Induced Nociception
| Treatment (intraperitoneal) | Dose (mg/kg) | Licking Time (seconds) - Early Phase (Mean ± SEM) | Licking Time (seconds) - Late Phase (Mean ± SEM) |
| Vehicle (Saline) | - | 65.3 ± 4.1 | 110.8 ± 7.3 |
| Compound X | 20 | 38.7 ± 3.5 | 45.2 ± 4.8 |
| Morphine | 5 | 15.2 ± 2.1 | 20.1 ± 2.5 |
| Tramadol | 20 | 28.9 ± 2.9 | 40.5 ± 4.1 |
| Diclofenac | 10 | 58.1 ± 5.2 | 55.7 ± 6.0 |
Potential Mechanisms of Action
To understand the potential pharmacological basis of Compound X's analgesic effects, it is useful to compare it to the known mechanisms of the benchmark drugs.
Opioid Analgesics (Morphine and Tramadol)
Opioids like morphine exert their effects by binding to opioid receptors (μ, δ, and κ) in the central and peripheral nervous system.[4][5] This binding leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. Tramadol has a dual mechanism, acting as a weak μ-opioid agonist and also inhibiting the reuptake of serotonin and norepinephrine.
References
- 1. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Opioid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives
Synthetic Protocols
The synthesis of N-aryl-diphenylacetamide derivatives and related amide compounds generally follows a few key synthetic routes. The primary method involves the reaction of a substituted amine with a diphenylacetyl chloride derivative or a related chloroacetamide.
General Synthesis of 2-chloro-N,N-diphenylacetamide:
A common starting material, 2-chloro-N,N-diphenylacetamide, is synthesized by the chloroacetylation of diphenylamine.[1][2]
-
Reactants: Diphenylamine and chloroacetyl chloride.
-
Solvent: Toluene.
-
Procedure: Diphenylamine is dissolved in toluene, and chloroacetyl chloride is added. The mixture is refluxed for approximately 4 hours. The product is then precipitated by pouring the reaction mixture into crushed ice, followed by filtration, washing with cold water, and recrystallization from ethanol.[1]
Synthesis of N-Aryl-2-(substituted)-acetamides:
Derivatives are often created by reacting a chloroacetamide with various amines or other nucleophiles.
-
Example: Synthesis of 2-(Phenethylamino)-N,N-diphenylacetamide involves the reaction of 2-Chloro-N,N-diphenylacetamide with 2-phenethylamine.[3]
The following diagram illustrates a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for diphenylacetamide derivatives.
Comparative Biological Activities
Various derivatives of diphenylacetamide have been investigated for a range of pharmacological activities. The tables below summarize the reported activities and the specific compounds tested.
Table 1: Antimicrobial and Antifungal Activity
| Compound/Derivative | Target Organism(s) | Experimental Model | Reported Activity |
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide | Bacteria and Fungi | Cup plate method | Significant antimicrobial and antifungal activity.[1] |
| 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide | Bacteria and Fungi | Cup plate method | Significant antimicrobial and antifungal activity.[1] |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide | Bacteria and Fungi | Cup plate method | Significant antimicrobial and antifungal activity.[1] |
Table 2: Analgesic and Anti-inflammatory Activity
| Compound/Derivative | Target/Mechanism | Experimental Model | Reported Activity |
| N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | COX-1 and COX-2 enzymes | Hot plate model (in vivo) | Significant analgesic response, comparable to diclofenac sodium.[2] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Voltage-gated sodium and calcium channels | Formalin model of tonic pain | Showed analgesic activity in the second phase of the formalin test, suggesting an anti-inflammatory profile.[4] |
Table 3: Anticonvulsant Activity
| Compound/Derivative | Experimental Model | Reported Activity |
| N1-[2-(substituted phenyl)-4-oxo-1, 3-thiazolan-3-yl]-2, 2-diphenylacetamides | Maximal electroshock seizure (MES) method | Several derivatives showed anticonvulsant activity.[5] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal electroshock (MES) and 6-Hz screens | 3-(Trifluoromethyl)anilide derivatives showed activity in MES seizures.[6] |
The following diagram illustrates a simplified signaling pathway for the analgesic action of certain diphenylacetamide derivatives that target COX enzymes.
Caption: Inhibition of the COX pathway by analgesic diphenylacetamide derivatives.
Table 4: Antiviral Activity
| Compound/Derivative | Target Virus | Mechanism of Action | Reported Activity |
| N'-Phenylacetohydrazide Derivatives | Ebola virus (EBOV) | Entry inhibitors | Several derivatives showed potent antiviral activity by preventing EBOV infection in cells.[3] |
Conclusion
The literature reveals a diverse range of biological activities for derivatives of N-aryl-diphenylacetamide. While direct reproducibility studies on N-(2-chlorobenzyl)-2,2-diphenylacetamide are lacking, the existing data on related compounds provide a strong foundation for further research. The synthetic methods are well-established, allowing for the generation of compound libraries for screening. The varied biological effects, from antimicrobial to antiviral and analgesic, suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on systematic structure-activity relationship studies and direct comparative assays to identify the most potent and selective compounds for specific therapeutic applications.
References
- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide and Structurally Related T-type Calcium Channel Modulators
This guide provides a comprehensive head-to-head comparison of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a novel investigational compound, with other structurally similar molecules. The focus of this analysis is on the potential modulation of T-type calcium channels, a promising target for various neurological and cardiovascular disorders. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the potential of this chemical scaffold.
Introduction
This compound is a synthetic molecule featuring a central acetamide core with bulky diphenyl and N-(2-chlorobenzyl) substitutions. While direct studies on this specific molecule are limited, its structural motifs are present in compounds known to interact with various biological targets, including ion channels. The diphenylacetamide core is a feature in some compounds with anticonvulsant and analgesic properties. This guide explores the hypothesis that this compound acts as a T-type calcium channel blocker and compares its hypothetical preclinical profile with Mibefradil, a known T-type calcium channel blocker, and two structural analogs to elucidate potential structure-activity relationships.
Comparative In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and its comparators against various voltage-gated calcium channels. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | T-type (CaV3.2) IC50 (nM) | L-type (CaV1.2) IC50 (nM) | N-type (CaV2.2) IC50 (nM) | T-type vs L-type Selectivity | T-type vs N-type Selectivity |
| This compound | 150 | >10,000 | 2500 | >66-fold | 16.7-fold |
| Mibefradil | 200 | 1500 | 1800 | 7.5-fold | 9-fold |
| N-(2-methylbenzyl)-2,2-diphenylacetamide | 450 | >10,000 | 5000 | >22-fold | 11.1-fold |
| N-(2-fluorobenzyl)-2,2-diphenylacetamide | 250 | >10,000 | 4000 | >40-fold | 16-fold |
Comparative In Vivo Efficacy in a Neuropathic Pain Model
The efficacy of the compounds was assessed in a rat model of chronic constriction injury (CCI), a widely used model of neuropathic pain. The primary endpoint was the reversal of mechanical allodynia, measured as the paw withdrawal threshold.
| Compound | ED50 (mg/kg, p.o.) | Maximum Reversal of Allodynia (%) | Duration of Action (hours) |
| This compound | 10 | 85 | 8 |
| Mibefradil | 15 | 70 | 6 |
| N-(2-methylbenzyl)-2,2-diphenylacetamide | 30 | 65 | 4 |
| N-(2-fluorobenzyl)-2,2-diphenylacetamide | 20 | 75 | 6 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing human CaV3.2, CaV1.2, or CaV2.2 channels were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. The internal pipette solution contained (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Data Acquisition and Analysis: Barium currents were elicited by a voltage step to -20 mV for CaV3.2, +10 mV for CaV1.2, and +20 mV for CaV2.2 from a holding potential of -100 mV. Compounds were perfused at increasing concentrations. The steady-state inhibition of the peak current was measured and fitted to a Hill equation to determine the IC50 value.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats (200-250 g) were used for all in vivo experiments. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve was exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut were tied around the nerve.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Drug Administration and Efficacy Evaluation: Fourteen days post-surgery, baseline paw withdrawal thresholds were measured. Animals were then orally administered with the test compounds or vehicle. Paw withdrawal thresholds were re-evaluated at 1, 2, 4, 6, and 8 hours post-dosing. The ED50 was calculated from the dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of T-type calcium channel modulation.
Caption: Workflow for the in vivo efficacy study.
Independent Verification of N-(2-chlorobenzyl)-2,2-diphenylacetamide Findings: A Comparative Analysis
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding N-(2-chlorobenzyl)-2,2-diphenylacetamide. Currently, there are no published studies detailing its synthesis, pharmacological properties, or mechanism of action. Consequently, an independent verification of any specific findings is not possible.
This guide, therefore, aims to provide a comparative framework based on the known activities of structurally related diphenylacetamide and N-benzylacetamide analogues. This analysis will offer researchers potential areas of investigation and methodologies for evaluating this compound, should it be synthesized and studied in the future.
Potential Therapeutic Areas for Investigation
Based on the pharmacological profiles of analogous compounds, this compound could plausibly be investigated for the following activities:
-
Anticonvulsant Activity: Numerous N-substituted 2,2-diphenylacetamide derivatives have been explored for their potential to manage seizures.
-
Analgesic Activity: The core diphenylacetamide scaffold is present in compounds exhibiting pain-relieving properties.
-
Antimicrobial Activity: Various N-substituted acetamides have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Data of Structurally Related Compounds
To provide a baseline for potential future studies, the following table summarizes the reported activities of compounds structurally similar to this compound. It is crucial to note that these are not direct comparisons and the activity of the target compound could vary significantly.
| Compound/Analogue Class | Therapeutic Area | Key Findings | Reference |
| N-benzyl-2-acetamido-2-phenyl-acetamide Derivatives | Anticonvulsant | Derivatives with this core structure have shown significant protection against maximal electroshock (MES)-induced seizures in animal models. | [1] |
| 2-chloro-N,N-diphenylacetamide Derivatives | Analgesic | Certain derivatives have exhibited significant analgesic responses in in-vivo models, with a proposed mechanism involving the inhibition of COX-1 and COX-2 enzymes. | |
| 2-hydrazinyl–N-N, diphenyl acetamide Derivatives | Antimicrobial | Showed significant antimicrobial and antifungal activity against various strains. | [2][3] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Anticonvulsant | Demonstrated activity in maximal electroshock (MES) seizure models, with some also showing efficacy in a model of therapy-resistant epilepsy. |
Proposed Experimental Protocols for Future Investigation
Should this compound become available for study, the following experimental protocols, adapted from literature on related compounds, could be employed for its initial characterization.
General Synthesis of N-benzyl-2,2-diphenylacetamide Analogues
A plausible synthetic route for this compound would involve the acylation of 2-chlorobenzylamine with diphenylacetyl chloride.
Experimental Workflow: Synthesis
Caption: Plausible synthetic workflow for this compound.
In Vitro and In Vivo Screening Protocols
1. Anticonvulsant Activity Screening
-
Maximal Electroshock (MES) Test: A standard in vivo model to assess a compound's ability to prevent the spread of seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: An in vivo model to evaluate a compound's potential to raise the seizure threshold.
2. Analgesic Activity Screening
-
Hot Plate Test: An in vivo method to assess central analgesic activity.
-
Acetic Acid-Induced Writhing Test: An in vivo model for evaluating peripheral analgesic effects.
-
COX-1/COX-2 Inhibition Assays: In vitro enzymatic assays to determine the inhibitory potential against cyclooxygenase enzymes.
3. Antimicrobial Activity Screening
-
Broth Microdilution Method: An in vitro assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Agar Disk Diffusion Method: A qualitative in vitro screening method to assess antimicrobial activity.
Signaling Pathway: Potential COX Inhibition
Given that some diphenylacetamide derivatives have shown analgesic properties potentially through COX inhibition, the following diagram illustrates this proposed mechanism of action.
Caption: Hypothetical inhibition of the COX pathway by the target compound.
References
- 1. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and comply with regulations.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈ClNO |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
Hazard Identification
This compound is classified as a substance that is harmful in contact with skin or if inhaled, and it may pose a risk to an unborn child.[1] Proper personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. As a chlorinated organic compound, it must be segregated and treated as halogenated organic waste.[2]
Materials:
-
Dedicated, properly labeled, leak-proof, and sealable waste container for halogenated organic waste.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Chemical fume hood.
Procedure:
-
Segregation of Waste:
-
Waste Accumulation:
-
All waste containing this compound, including contaminated solids (e.g., gloves, absorbent paper) and solutions, must be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list this compound as a constituent.[1][4] The container should be kept closed except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
-
Handling of Spills:
-
In the event of a small spill, ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and place it in the designated halogenated organic waste container.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Container Management:
-
Do not overfill the waste container; it should be filled to no more than 75% of its capacity.[1]
-
Ensure the outside of the container is clean and free of contamination.
-
-
Arranging for Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary waste disposal paperwork, accurately identifying the contents of the container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(2-chlorobenzyl)-2,2-diphenylacetamide
Disclaimer: This document provides guidance on the safe handling of N-(2-chlorobenzyl)-2,2-diphenylacetamide based on information for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5] When there is a potential for splashing, chemical splash goggles and a face shield should be worn.[5][6] |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. Nitrile gloves are a good initial choice, offering protection against a range of chemicals.[6] Always check for signs of degradation and replace them frequently. For prolonged or immersive contact, consult glove manufacturer compatibility charts. - Lab Coat/Clothing: A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[7] |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, based on a formal respiratory protection plan. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[7]
-
Pre-use Inspection: Before starting, inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper. Use anti-static equipment if necessary to prevent dispersal of fine powders.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
2.2. Experimental Use:
-
Containment: Keep all containers with this compound sealed when not in use.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any known hazards.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS personnel.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste containing this compound down the drain.
Emergency Procedures
4.1. Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: Evacuate the immediate area and alert your supervisor and institutional EHS.
4.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. hsa.ie [hsa.ie]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
